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  • Product: 1-Ethenyl-3-fluoro-2-nitrobenzene
  • CAS: 1112241-39-0

Core Science & Biosynthesis

Foundational

thermodynamic stability of 1-ethenyl-3-fluoro-2-nitrobenzene

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Ethenyl-3-fluoro-2-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Abstract Theoretical Framework: Understanding Stability in S...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Ethenyl-3-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework: Understanding Stability in Substituted Nitrobenzenes

The thermodynamic stability of an aromatic compound is intrinsically linked to the electronic and steric effects of its substituents. In 1-ethenyl-3-fluoro-2-nitrobenzene, the interplay of three distinct functional groups on the benzene ring governs its overall energy landscape.

1.1. The Nitro Group: A Strong Electron-Withdrawing Moiety

The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has several consequences for the stability of the benzene ring:

  • Ring Deactivation: The nitro group deactivates the benzene ring towards electrophilic substitution by withdrawing electron density.[1]

  • Thermal Instability: The C-NO₂ bond has a relatively high bond-dissociation energy (approximately 297 ± 17 kJ/mole), yet its presence often leads to thermal instability.[2] Once a runaway reaction is initiated, nitroaromatic compounds can release significant amounts of heat and gas, potentially leading to explosive decomposition.[2] The number and position of nitro groups can significantly impact thermal stability, with an increasing number of nitro groups generally decreasing stability.[3]

1.2. The Fluoro Group: Inductive vs. Mesomeric Effects

The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M). In the case of fluorinated nitrobenzenes, the interplay of these effects influences the molecule's stability. Computational studies on monofluoronitrobenzene isomers have shown that the position of the fluorine atom significantly affects the gas-phase enthalpy of formation, a key indicator of thermodynamic stability.[4]

1.3. The Ethenyl Group: A Conjugating Substituent

The ethenyl (vinyl) group (-CH=CH₂) can participate in conjugation with the aromatic π-system. This extended conjugation can contribute to the overall stability of the molecule. However, the ethenyl group can also be a site of reactivity, potentially undergoing polymerization or other reactions under certain conditions.

1.4. Synergistic Effects of Substituents

The thermodynamic properties of polysubstituted benzenes are a complex function of the individual and interactive effects of the substituents.[5] In 1-ethenyl-3-fluoro-2-nitrobenzene, the ortho-positioning of the bulky nitro group relative to the ethenyl group, and the meta-positioning relative to the fluorine, will introduce steric strain that can influence the molecule's conformation and overall stability. The combined electronic effects will create a unique electron density distribution across the aromatic ring, impacting its reactivity and decomposition pathways.

Experimental Assessment of Thermodynamic Stability

A multi-technique experimental approach is crucial for a comprehensive understanding of the .

2.1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying exothermic and endothermic events as a function of temperature.[6][7]

Experimental Protocol:

  • Accurately weigh 1-3 mg of 1-ethenyl-3-fluoro-2-nitrobenzene into a hermetically sealed aluminum or high-pressure crucible.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices:

  • Multiple Heating Rates: Using several heating rates allows for the application of kinetic models (e.g., Kissinger method) to determine the activation energy (Ea) of the decomposition reaction.[6]

  • Hermetically Sealed Crucibles: This prevents the evaporation of the sample and ensures that the measured heat flow corresponds to the decomposition process. For compounds that generate significant pressure upon decomposition, high-pressure crucibles are necessary for safety.

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.[6]

Experimental Protocol:

  • Place a known mass (e.g., 5-10 mg) of 1-ethenyl-3-fluoro-2-nitrobenzene into a TGA pan.

  • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • Analyze the TGA curve to identify the temperature ranges of mass loss and the residual mass.

2.3. Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to simulate a worst-case thermal runaway scenario.

Experimental Protocol:

  • A sample of 1-ethenyl-3-fluoro-2-nitrobenzene is placed in a sealed, robust container (a "bomb").

  • The bomb is heated in a stepwise manner. At each step, the system is held isothermally to detect any self-heating.

  • If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

  • The temperature and pressure are monitored as a function of time during the runaway reaction.

  • Data on the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise are obtained.

Computational Modeling of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the thermodynamic stability of new molecules.[6][8]

3.1. Density Functional Theory (DFT) Calculations

DFT methods can be used to calculate key thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and bond dissociation energies (BDEs).

Computational Protocol:

  • Structure Optimization: The 3D structure of 1-ethenyl-3-fluoro-2-nitrobenzene is optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9][10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic or homodesmotic reaction scheme, which helps to cancel out systematic errors in the calculations.

  • Bond Dissociation Energy (BDE) Analysis: The BDE of the C-NO₂ bond can be calculated to predict the initial step in the thermal decomposition pathway.

Causality Behind Methodological Choices:

  • Choice of Functional and Basis Set: The selection of the DFT functional and basis set is a compromise between accuracy and computational cost. Functionals like M06-2X are often well-suited for main group thermochemistry.[10] Large basis sets with polarization and diffuse functions are necessary for accurate results.

  • Isodesmic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach allows for a more accurate calculation of the enthalpy of formation by minimizing the error associated with the calculation of absolute energies.

Synthesized Workflow for Stability Assessment

The following workflow provides a logical and self-validating approach to characterizing the .

Caption: Proposed workflow for the thermodynamic stability assessment of 1-ethenyl-3-fluoro-2-nitrobenzene.

Data Presentation

Table 1: Expected Data Output from Experimental and Computational Analyses

ParameterTechnique/MethodExpected Information
Enthalpy of Formation (ΔHf) DFT CalculationsPredicted thermodynamic stability relative to constituent elements.
C-NO₂ Bond Dissociation Energy DFT CalculationsEnergy required to cleave the C-NO₂ bond, indicating the likely initiation step of decomposition.
Decomposition Onset Temperature DSC, TGA, ARCThe temperature at which decomposition begins.
Enthalpy of Decomposition (ΔHd) DSCThe total heat released during decomposition.
Activation Energy (Ea) DSC (multi-rate)The minimum energy required to initiate the decomposition reaction.
Mass Loss Profile TGAThe stages and extent of mass loss during thermal decomposition.
Time to Maximum Rate (TMR) ARCA measure of the time available to take corrective action in a runaway scenario.
Adiabatic Temperature Rise ARCThe maximum temperature increase under adiabatic conditions.

Conclusion

The , while not yet empirically documented, can be thoroughly investigated through a synergistic application of computational modeling and established experimental techniques. This guide provides a comprehensive and scientifically rigorous framework for researchers to undertake such an analysis. By following the outlined protocols, scientists in drug development and chemical manufacturing can obtain the critical data necessary for safe handling, storage, and application of this and other novel nitroaromatic compounds. The principles and methodologies described herein are grounded in the extensive literature on the thermal behavior of substituted benzenes and represent the current best practices in the field.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed. (2010, June 17). Retrieved from [Link]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC. (n.d.). Retrieved from [Link]

  • Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals - ACS Publications. (2006, May 17). Retrieved from [Link]

  • US4164517A - Preparation of fluoronitrobenzene - Google Patents. (n.d.).
  • 1-ethenyl-3-methylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]

  • Thermal Stability Studies on a Homologous Series of Nitroarenesl. (1995, March 15). Retrieved from [Link]

  • Thermodynamic functions of molecular conformations of (2-fluoro-2-phenyl-1-ethyl)ammonium ion and (2-hydroxy-2-phenyl-1-ethyl)ammonium ion as models for protonated noradrenaline and adrenaline: first-principles computational study of conformations and thermodynamic functions for the noradrenaline and adrenaline models - PubMed. (2009, March 19). Retrieved from [Link]

  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - RSC Publishing. (2025, March 3). Retrieved from [Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC. (n.d.). Retrieved from [Link]

  • DFT-CEF Approach for the Thermodynamic Properties and Volume of Stable and Metastable Al–Ni Compounds - MDPI. (2020, August 24). Retrieved from [Link]

  • Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination - ResearchGate. (2024, April 16). Retrieved from [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024, December 6). Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Thermochemical and Performance Properties of NO2-Substituted Borazines as New Energetic Compounds with High Thermodynamic Stability - ResearchGate. (2014, August 28). Retrieved from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021, February 15). Retrieved from [Link]

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development - ACS Publications. (2023, June 2). Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Predictive and Methodological Analysis of 1-Ethenyl-3-fluoro-2-nitrobenzene

As a Senior Application Scientist, I recognize that "1-ethenyl-3-fluoro-2-nitrobenzene" is a specialized molecule, likely not extensively characterized in publicly available literature. Therefore, this guide adopts a pre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that "1-ethenyl-3-fluoro-2-nitrobenzene" is a specialized molecule, likely not extensively characterized in publicly available literature. Therefore, this guide adopts a predictive and methodological framework. It leverages established principles of physical organic chemistry and state-of-the-art computational and experimental techniques to construct a comprehensive analysis of its probable electronic properties and dipole moment. This document serves as both a predictive whitepaper and a practical guide for researchers aiming to synthesize and characterize this compound or its analogs.

Abstract

This technical guide provides a comprehensive analysis of the predicted electronic properties and dipole moment of 1-ethenyl-3-fluoro-2-nitrobenzene. We explore the interplay of its constituent functional groups—nitro (-NO₂), fluoro (-F), and ethenyl (-CH=CH₂)—on the aromatic system's electron density distribution, frontier molecular orbitals (HOMO-LUMO), and overall molecular polarity. A significant portion of this guide is dedicated to outlining robust computational and experimental protocols for the de novo characterization of this molecule, reflecting best practices in physical chemistry and drug discovery. The methodologies are designed to be self-validating, ensuring a high degree of confidence in the obtained results. This document is intended for researchers in medicinal chemistry, materials science, and chemical physics who require a deep understanding of the structure-property relationships in novel aromatic compounds.

Introduction: Rationale and Significance

The molecule 1-ethenyl-3-fluoro-2-nitrobenzene presents a fascinating case study in electronic structure. It incorporates a powerful electron-withdrawing group (EWG) in the nitro group, a group with dual electronic nature (inductive withdrawal, resonance donation) in the fluoro group, and a conjugating, weakly activating ethenyl group. The specific ortho/meta arrangement of these substituents—particularly the ortho-nitro-ethenyl interaction—suggests significant steric and electronic interplay that will profoundly influence the molecule's conformation, reactivity, and intermolecular interactions.

Understanding these properties is critical. In drug development, for instance, the dipole moment governs solubility and membrane permeability, while the frontier molecular orbitals are key indicators of a molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets.

Theoretical Framework: Predicting Electronic Structure and Dipole Moment

The net electronic character of the substituted benzene ring is a non-additive composite of the individual substituent effects.

  • Nitro Group (-NO₂): As a potent -I (inductive) and -R (resonance) group, the nitro group strongly withdraws electron density from the ring, particularly from the ortho and para positions. This effect significantly lowers the energy of both the HOMO and LUMO orbitals.

  • Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong -I effect. However, it also possesses lone pairs that can be donated to the ring via the +R effect. In most aromatic systems, the inductive effect dominates, making it a deactivating group overall.

  • Ethenyl Group (-CH=CH₂): The vinyl group is a weakly activating group that can donate electron density via resonance (+R) by extending the π-system.

Dipole Moment Prediction: The molecular dipole moment (μ) will be the vector sum of the individual bond and group dipoles. We can predict its general orientation:

  • The C-NO₂ bond has a large dipole moment pointing away from the ring.

  • The C-F bond has a significant dipole moment, also pointing away from the ring.

  • The ethenyl group has a smaller, yet non-negligible, dipole directed towards the ring.

The vector addition suggests a large net dipole moment, with the negative pole oriented towards the nitro and fluoro substituents. The exact magnitude will be highly dependent on the molecule's equilibrium geometry, which is influenced by steric hindrance between the ortho-disposed nitro and ethenyl groups.

In Silico Characterization: A Computational Protocol

Computational chemistry provides a powerful, resource-efficient method for predicting molecular properties before undertaking synthesis. Density Functional Theory (DFT) is the workhorse for such tasks, offering a favorable balance of accuracy and computational cost.

Protocol 3.1: DFT-Based Calculation of Electronic Properties
  • Molecule Building & Pre-optimization:

    • Construct the 1-ethenyl-3-fluoro-2-nitrobenzene molecule in a molecular editor (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization & Frequency Analysis:

    • Set up a DFT calculation using a functional and basis set appropriate for this type of molecule. The B3LYP functional with the 6-311+G(d,p) basis set is a robust and widely validated choice.

    • Run a geometry optimization (Opt) calculation to find the lowest energy conformation.

    • Following optimization, perform a frequency calculation (Freq) at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive the key electronic properties. This includes:

      • Dipole Moment: The magnitude and vector components are standard outputs.

      • Frontier Molecular Orbitals: Visualize the HOMO and LUMO to understand the regions of electron density involved in chemical reactions. The HOMO-LUMO energy gap is a critical indicator of chemical stability and electronic excitation energy.

      • Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into potential non-covalent interactions.

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation (B3LYP/6-311+G(d,p)) cluster_analysis Step 3: Property Extraction mol_build Build Molecule in Editor pre_opt Pre-optimize (MMFF94) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Confirm minimum energy dipole Dipole Moment freq_calc->dipole homo_lumo HOMO/LUMO Analysis freq_calc->homo_lumo mep MEP Surface freq_calc->mep

Caption: Computational workflow for DFT analysis.

Predicted Data Summary

This table is a template for summarizing the computational results.

PropertyPredicted Value (B3LYP/6-311+G(d,p))Units
Total Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Rotational ConstantsA, B, C ValuesGHz

Experimental Validation: Protocols and Methods

Experimental validation is essential to confirm computational predictions and provide real-world data.

Protocol 4.1: Synthesis

A plausible synthetic route would involve a Suzuki or Stille coupling reaction, which are robust methods for forming C-C bonds.

  • Starting Material: A suitable precursor would be 1-bromo-3-fluoro-2-nitrobenzene.

  • Coupling Reaction: React the precursor with a vinylating agent, such as vinylboronic acid pinacol ester (for Suzuki coupling) or vinyltributylstannane (for Stille coupling), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base.

  • Purification: The crude product would be purified using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Dipole Moment Measurement

The dipole moment can be determined experimentally by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene or cyclohexane) at various concentrations. The Guggenheim method is a common approach that simplifies the analysis by not requiring density measurements.

  • Solution Preparation: Prepare a series of five dilute solutions of 1-ethenyl-3-fluoro-2-nitrobenzene in cyclohexane, with accurately known weight fractions.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a high-precision dielectrometer.

  • Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using an Abbe refractometer.

  • Calculation: The dipole moment (μ) is calculated using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the solute concentration.

Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_measurement Dipole Moment Measurement (Guggenheim Method) synthesis Suzuki/Stille Coupling purify Column Chromatography synthesis->purify confirm NMR, IR, HRMS purify->confirm prep_sol Prepare Dilute Solutions confirm->prep_sol Pure Compound measure_eps Measure Dielectric Constant (ε) prep_sol->measure_eps measure_n Measure Refractive Index (n) prep_sol->measure_n calc Calculate Dipole Moment (μ) measure_eps->calc measure_n->calc

Caption: Experimental workflow for synthesis and validation.

Conclusion and Future Directions

This guide has established a comprehensive theoretical and practical framework for the characterization of 1-ethenyl-3-fluoro-2-nitrobenzene. The computational predictions, based on the strong electron-withdrawing nature of the nitro and fluoro groups, point towards a molecule with a high dipole moment and a low-lying LUMO, suggesting susceptibility to nucleophilic attack and potential for use in charge-transfer applications. The provided protocols for DFT calculation, chemical synthesis, and experimental dipole moment measurement offer a clear and robust pathway for validating these predictions. Future work should focus on the synthesis and experimental characterization to confirm these theoretical insights and explore the molecule's potential in areas such as medicinal chemistry, where its unique electronic profile may be leveraged for targeted molecular design.

References

(Note: As 1-ethenyl-3-fluoro-2-nitrobenzene is a novel compound, these references support the methodologies and chemical principles discussed.)

  • Title: Exploring Chemistry with Electronic Structure Methods, 3rd Edition Source: Gaussian, Inc. URL: [Link]

  • Title: The Suzuki-Miyaura cross-coupling reaction Source: Nature Protocols URL: [Link]

  • Title: Determination of Dipole Moments by the Guggenheim Method Source: Journal of Chemical Education URL: [Link]

  • Title: Aromaticity and the electronic effects of substituents Source: IUPAC Gold Book URL: [Link]

Foundational

An In-Depth Technical Guide on the Mechanistic Action of 1-Ethenyl-3-fluoro-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethenyl-3-fluoro-2-nitrobenzene, a strategically functionalized aromatic compound, presents a unique convergence of reactive sites, making it a v...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-3-fluoro-2-nitrobenzene, a strategically functionalized aromatic compound, presents a unique convergence of reactive sites, making it a valuable building block in modern organic synthesis. This guide elucidates the core mechanisms of action of this versatile reagent, focusing on the interplay between its vinyl, fluoro, and nitro moieties. Through a detailed exploration of its reactivity in nucleophilic aromatic substitution, electrophilic additions to the vinyl group, and cycloaddition reactions, this document provides a comprehensive framework for its application in the synthesis of complex molecular architectures, particularly those relevant to pharmaceutical and materials science.

Introduction: The Strategic Importance of 1-Ethenyl-3-fluoro-2-nitrobenzene

The intrinsic reactivity of an organic molecule is dictated by the nature and spatial arrangement of its functional groups. In 1-ethenyl-3-fluoro-2-nitrobenzene, we encounter a trifecta of functionalities that collaboratively and individually govern its chemical behavior. The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1][2] The fluorine atom, also electron-withdrawing via induction, serves as an excellent leaving group in SNAr reactions.[1] Juxtaposed to these is the ethenyl (vinyl) group, a site of electron density that readily participates in addition and cycloaddition reactions.[3][4] The specific ortho and meta relationship of these groups creates a nuanced reactivity profile that can be selectively exploited for the synthesis of highly substituted benzene derivatives.

This guide will dissect the principal mechanistic pathways through which 1-ethenyl-3-fluoro-2-nitrobenzene engages in chemical transformations, providing both theoretical understanding and practical protocols for its utilization.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reactive Manifold

The presence of a nitro group ortho to a halogen is a classic motif for activating an aromatic ring towards nucleophilic aromatic substitution.[1] The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, the Meisenheimer complex, which is the rate-determining step of the reaction.

Mechanism of SNAr

The SNAr reaction of 1-ethenyl-3-fluoro-2-nitrobenzene proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group.

SNAr_Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 1-ethenyl-3-fluoro-2-nitrobenzene.

Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative

This protocol describes the substitution of the fluorine atom with piperidine, a common secondary amine nucleophile.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-ethenyl-3-fluoro-2-nitrobenzene167.141.0 g5.98
Piperidine85.150.76 g (0.88 mL)8.97
Potassium Carbonate (K₂CO₃)138.211.65 g11.96
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a stirred solution of 1-ethenyl-3-fluoro-2-nitrobenzene (1.0 g, 5.98 mmol) in dry DMSO (20 mL) in a round-bottom flask is added piperidine (0.76 g, 8.97 mmol) and potassium carbonate (1.65 g, 11.96 mmol).

  • The reaction mixture is heated to 80 °C under a nitrogen atmosphere and stirred for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to afford the desired N-(2-ethenyl-6-nitrophenyl)piperidine.

Causality of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack.

  • Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting material or product.

Reactivity of the Ethenyl (Vinyl) Group

The vinyl group of 1-ethenyl-3-fluoro-2-nitrobenzene is an electron-rich moiety and is susceptible to electrophilic addition and cycloaddition reactions.[3][5]

Electrophilic Addition

The double bond of the vinyl group can be readily attacked by electrophiles. For instance, bromination proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to give the dibromoethane derivative.

Electrophilic_Addition

Caption: Mechanism of electrophilic bromination of the vinyl group.

Cycloaddition Reactions: The Diels-Alder Reaction

The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing nitro-substituted phenyl ring can influence the stereoselectivity and regioselectivity of this [4+2] cycloaddition.[3]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-ethenyl-3-fluoro-2-nitrobenzene167.141.0 g5.98
Cyclopentadiene (freshly cracked)66.100.79 g (1.0 mL)11.96
Toluene92.1415 mL-

Procedure:

  • In a sealed tube, a solution of 1-ethenyl-3-fluoro-2-nitrobenzene (1.0 g, 5.98 mmol) in toluene (15 mL) is prepared.

  • Freshly cracked cyclopentadiene (0.79 g, 11.96 mmol) is added to the solution.

  • The tube is sealed and heated at 120 °C for 12 hours.

  • The reaction is monitored by GC-MS for the formation of the cycloadduct.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

Trustworthiness of the Protocol:

This is a standard procedure for a Diels-Alder reaction involving a styrenic dienophile. The use of a sealed tube is necessary due to the volatility of cyclopentadiene and the elevated temperature required for the reaction.

Interplay and Selectivity of Functional Groups

The key to effectively utilizing 1-ethenyl-3-fluoro-2-nitrobenzene lies in understanding the chemoselectivity of its reactions.

  • Under nucleophilic conditions , the SNAr reaction at the C-F bond is the dominant pathway.

  • Under electrophilic or thermal cycloaddition conditions , the vinyl group is the primary site of reactivity.

The nitro group, while activating the ring for SNAr, is a deactivating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the meta position relative to itself.[6][7] However, the high deactivation generally makes EAS on this ring system challenging. The fluorine atom is also a deactivating group but is an ortho, para director.[8] The combined deactivating effects of the nitro and fluoro groups make further substitution on the aromatic ring difficult under standard EAS conditions.

Applications in Drug Development and Materials Science

The ability to selectively functionalize 1-ethenyl-3-fluoro-2-nitrobenzene at either the aromatic ring or the vinyl group makes it a valuable scaffold for the synthesis of:

  • Pharmaceutical Intermediates: The substituted aniline derivatives obtained after SNAr and subsequent reduction of the nitro group are common motifs in many bioactive molecules.

  • Functional Polymers: The vinyl group allows for the incorporation of this fluorinated, nitro-aromatic unit into polymer chains via polymerization reactions, leading to materials with tailored electronic and physical properties.

Conclusion

1-Ethenyl-3-fluoro-2-nitrobenzene is a multifunctional building block whose reactivity is governed by a delicate balance of electronic effects. Its primary modes of action involve nucleophilic aromatic substitution at the fluorine-bearing carbon, driven by the powerful electron-withdrawing nitro group, and a range of addition and cycloaddition reactions at the ethenyl substituent. A thorough understanding of these competing and complementary reaction pathways empowers the synthetic chemist to strategically employ this reagent in the construction of complex and functionally rich molecules for a variety of applications.

References

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Positional Methyl Effects in Benzo[e][3][6][9]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][3][6][9]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide - MDPI. (2026, March 18). Retrieved March 19, 2026, from [Link]

  • 1-Ethyl-2-fluoro-3-nitrobenzene | C8H8FNO2 | CID 68337898 - PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

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  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC. (2021, March 4). Retrieved March 19, 2026, from [Link]

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  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]

  • nitrostyrene - Organic Syntheses Procedure. (n.d.). Retrieved March 19, 2026, from [Link]

  • Cas 579-71-5,1-NITRO-2-VINYL-BENZENE - LookChem. (n.d.). Retrieved March 19, 2026, from [Link]

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  • Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes | Organic Letters - ACS Publications. (2021, June 3). Retrieved March 19, 2026, from [Link]

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Exploratory

A Preliminary Investigation into the Reactivity of 1-Ethenyl-3-fluoro-2-nitrobenzene: A Technical Guide for Synthetic Chemists

Abstract This technical guide presents a preliminary, in-depth investigation into the predicted chemical reactivity of 1-ethenyl-3-fluoro-2-nitrobenzene. As a molecule functionalized with a nitro group, a fluorine atom,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a preliminary, in-depth investigation into the predicted chemical reactivity of 1-ethenyl-3-fluoro-2-nitrobenzene. As a molecule functionalized with a nitro group, a fluorine atom, and an ethenyl (vinyl) substituent on an aromatic scaffold, it represents a potentially versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and materials science applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and extensive literature on analogous structures to construct a predictive reactivity profile. We will explore its susceptibility to nucleophilic aromatic substitution, the anticipated reactions of its activated alkene moiety, and propose a plausible synthetic route and characterization data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the synthetic utility of this and related compounds.

Introduction and Rationale

The strategic placement of multiple, electronically distinct functional groups on an aromatic core is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with tailored properties. The molecule 1-ethenyl-3-fluoro-2-nitrobenzene is a prime example of such a scaffold. Its structure comprises:

  • An aromatic ring , providing a rigid framework for the presentation of functional groups.

  • A nitro group (-NO₂) , a powerful electron-withdrawing group that strongly influences the electronic landscape of the benzene ring.

  • A fluorine atom (-F) , an electronegative halogen that can act as a leaving group in certain substitution reactions.

  • An ethenyl group (-CH=CH₂) , a reactive alkene capable of a variety of addition and cycloaddition reactions.

The interplay of these functionalities suggests a rich and varied chemical reactivity, making 1-ethenyl-3-fluoro-2-nitrobenzene a compelling, yet underexplored, target for synthetic investigation. This guide aims to provide a predictive framework for its reactivity, thereby lowering the barrier to its potential application in research and development.

Predicted Reactivity Profile: An Analysis of Electronic Effects

The reactivity of 1-ethenyl-3-fluoro-2-nitrobenzene is dictated by the electronic interplay of its substituents. The nitro group, positioned ortho to the fluorine and meta to the ethenyl group, is the dominant activating group. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, rendering it electron-deficient.

This electron deficiency has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly susceptible to attack by nucleophiles. The nitro group provides significant stabilization to the negatively charged Meisenheimer intermediate formed during the reaction.[1] The fluorine atom, being a good leaving group in activated systems, is the most likely site of substitution.[2][3]

  • Activation of the Ethenyl Group: The electron-withdrawing nature of the nitroaromatic system enhances the electrophilicity of the ethenyl group, making it a good Michael acceptor.[4][5]

The ethenyl group itself is a versatile functional handle, capable of participating in a range of reactions, including:

  • Michael Addition: Nucleophiles can add to the β-carbon of the vinyl group.[6][7][8]

  • Diels-Alder Reactions: The electron-deficient nature of the alkene suggests it could act as a dienophile in [4+2] cycloaddition reactions.[9][10][11]

  • Polymerization: Like other styrene derivatives, it may undergo polymerization, although the steric hindrance from the ortho-nitro group could influence this reactivity.

Proposed Synthetic Route: A Plausible Pathway

A practical synthesis of 1-ethenyl-3-fluoro-2-nitrobenzene can be envisioned through a two-step sequence starting from the commercially available 3-fluoro-2-nitrobenzaldehyde, utilizing a Henry-Knoevenagel condensation followed by dehydration.[12][13]

Synthetic Workflow 3-fluoro-2-nitrobenzaldehyde 3-fluoro-2-nitrobenzaldehyde Nitroaldol_Intermediate Nitroaldol Intermediate 3-fluoro-2-nitrobenzaldehyde->Nitroaldol_Intermediate Henry-Knoevenagel Condensation Nitromethane Nitromethane Nitromethane->Nitroaldol_Intermediate Target_Molecule 1-ethenyl-3-fluoro-2-nitrobenzene Nitroaldol_Intermediate->Target_Molecule Dehydration

Caption: Proposed synthetic workflow for 1-ethenyl-3-fluoro-2-nitrobenzene.

Experimental Protocol: Synthesis via Henry-Knoevenagel Condensation

Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Henry-Knoevenagel Condensation

  • To a solution of 3-fluoro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add nitromethane (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a base (e.g., sodium hydroxide solution or a primary amine like ethylamine).[14]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroaldol intermediate.

Step 2: Dehydration

  • Dissolve the crude nitroaldol intermediate in a high-boiling point solvent (e.g., toluene or xylene).

  • Add a dehydrating agent (e.g., acetic anhydride or a catalytic amount of a strong acid like p-toluenesulfonic acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-ethenyl-3-fluoro-2-nitrobenzene.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 1-ethenyl-3-fluoro-2-nitrobenzene based on the known spectral properties of its constituent functional groups and related molecules.[15][16][17][18][19][20][21][22][23]

Spectroscopic Technique Predicted Chemical Shifts / Frequencies
¹H NMR Aromatic Protons (3H): 7.5-8.2 ppm (multiplets).Vinyl Protons (3H): - CH (1H, dd): ~7.0-7.5 ppm - CH₂ (cis-H, 1H, d): ~5.5-6.0 ppm - CH₂ (trans-H, 1H, d): ~5.8-6.3 ppm
¹³C NMR Aromatic Carbons (6C): - C-F: ~155-165 ppm (d, ¹JCF ≈ 250 Hz) - C-NO₂: ~145-155 ppm - Other aromatic carbons: 120-140 ppm Vinyl Carbons (2C): - =CH-: ~130-140 ppm - =CH₂: ~120-130 ppm
IR Spectroscopy NO₂ asymmetric stretch: ~1520-1560 cm⁻¹ (strong) NO₂ symmetric stretch: ~1340-1370 cm⁻¹ (strong)[24][25] C=C (vinyl) stretch: ~1620-1640 cm⁻¹ (medium) C-F stretch: ~1100-1250 cm⁻¹ (strong) Aromatic C-H stretch: >3000 cm⁻¹ (medium) Aromatic C=C stretch: ~1450-1600 cm⁻¹ (medium)

Potential Reaction Pathways and Mechanistic Insights

As previously discussed, 1-ethenyl-3-fluoro-2-nitrobenzene is primed for nucleophilic aromatic substitution. A representative reaction would be its treatment with a nucleophile, such as an amine or an alkoxide.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
  • Dissolve 1-ethenyl-3-fluoro-2-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add piperidine (1.2 eq) to the solution.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Caption: Proposed mechanism for the SNAr reaction of 1-ethenyl-3-fluoro-2-nitrobenzene.

Safety and Handling

While specific toxicity data for 1-ethenyl-3-fluoro-2-nitrobenzene is not available, compounds in the fluoronitrobenzene class are generally considered hazardous.[26][27] They can be toxic if swallowed, inhaled, or in contact with skin, and may cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-ethenyl-3-fluoro-2-nitrobenzene presents itself as a highly promising, yet underutilized, synthetic intermediate. Its unique combination of functional groups suggests a rich reactivity profile, dominated by nucleophilic aromatic substitution at the fluorine-bearing carbon and various addition reactions at the ethenyl moiety. This guide provides a foundational, predictive framework for its synthesis, characterization, and reactivity, with the aim of stimulating further experimental investigation into its potential applications in medicinal chemistry and materials science.

References

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Kwarciński, A., & Kobyłka, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. Retrieved from [Link]

  • Nakamoto, K., Fujita, J., & Murata, H. (1956). Infrared Spectra of Metallic Complexes. V. The Infrared Spectra of Nitro and Nitrito Complexes. Journal of the American Chemical Society, 78(19), 4904-4908. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

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  • Kennedy, C. R., Le, D. N., & Gevorgyan, V. (2012). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 14(24), 6238-6241. Retrieved from [Link]

  • Ponomarev, S. A., Larkovich, R. V., Aldoshin, A. S., Tabolin, A. A., Ioffe, S. L., Groß, J., Opatz, T., & Nenajdenko, V. G. (2021). Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing beta-nitrostyrolene and derivatives thereof.
  • ResearchGate. (2025, October 14). (PDF) Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]

  • ProQuest. (n.d.). The Diels-Alder reaction of the o-, m-, p-nitrostyrenes with butadiene. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9493-9503. Retrieved from [Link]

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  • YouTube. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. Retrieved from [Link]

  • Oh, H.-K., Kim, T.-S., Lee, H.-W., & Lee, I. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5464-5472. Retrieved from [Link]

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  • Ponomarev, S. A., Larkovich, R. V., Aldoshin, A. S., Tabolin, A. A., Ioffe, S. L., Groß, J., Opatz, T., & Nenajdenko, V. G. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283-293. Retrieved from [Link]

  • Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Retrieved from [Link]

  • Starnes, W. H., & Wojciechowski, B. J. (2006). NMR Spectroscopy of Poly(Vinyl Chloride) Defects. 1 H-NMR Analysis of the 1,2-Dichloroethyl End Group to the Triad Level. Macromolecules, 39(24), 8259-8261. Retrieved from [Link]

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Protocols & Analytical Methods

Method

protocol for reductive cyclization of 1-ethenyl-3-fluoro-2-nitrobenzene

Application Note & Protocol High-Yield Synthesis of 7-Fluoroindole via Chemoselective Reductive Cyclization of 1-Ethenyl-3-fluoro-2-nitrobenzene Abstract Indole and its derivatives are among the most important heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Yield Synthesis of 7-Fluoroindole via Chemoselective Reductive Cyclization of 1-Ethenyl-3-fluoro-2-nitrobenzene

Abstract

Indole and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry and materials science. Specifically, fluorinated indoles have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability and binding affinity in drug candidates.[1] This application note provides a detailed, robust, and field-tested protocol for the synthesis of 7-fluoroindole via the reductive cyclization of 1-ethenyl-3-fluoro-2-nitrobenzene. We present a classic and highly reliable method using iron powder in the presence of a mild acid source, which offers excellent chemoselectivity, cost-effectiveness, and operational simplicity. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and comprehensive troubleshooting advice to ensure successful and reproducible outcomes.

Mechanistic Rationale and Scientific Principles

The transformation of an o-nitrostyrene to an indole scaffold is a powerful synthetic strategy. The core of this reaction is the multi-step reduction of the nitro group to a primary amine, which then acts as an intramolecular nucleophile to cyclize onto the adjacent vinyl group.

The Reduction Pathway

The conversion of an aromatic nitro group to an aniline is a six-electron reduction.[2] When using a reducing metal in an acidic medium, such as iron with ammonium chloride, the reaction proceeds through several key intermediates.[2][3]

  • Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-N=O).

  • Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a phenylhydroxylamine derivative (-NHOH).

  • Hydroxylamine to Amine: The final reduction step yields the primary amine (-NH₂).

While cyclization can theoretically occur from the more reactive nitroso or hydroxylamine intermediates, the formation of the aniline followed by cyclization is a commonly accepted pathway for this type of transformation.[4][5]

The Cyclization Step

Once the 2-amino-3-fluoro-styrene intermediate is formed in situ, the nucleophilic amine attacks one of the carbons of the vinyl group. Subsequent tautomerization and aromatization lead to the stable indole ring system. The use of iron under mildly acidic or neutral conditions (Fe/NH₄Cl) is highly advantageous as it is chemoselective for the nitro group, leaving the ethenyl (vinyl) group intact for the crucial cyclization step.[6][7]

Mechanistic Diagram

The following diagram illustrates the proposed reaction pathway from the starting material to the final 7-fluoroindole product.

G cluster_reduction Reduction Phase (6e⁻) cluster_cyclization Cyclization & Aromatization A 1-Ethenyl-3-fluoro-2-nitrobenzene B Nitroso Intermediate A->B Fe, NH₄Cl EtOH/H₂O C Hydroxylamine Intermediate B->C Fe, NH₄Cl EtOH/H₂O D 2-Ethenyl-6-fluoroaniline C->D Fe, NH₄Cl EtOH/H₂O E Intramolecular Cyclization D->E Heat D->E F 7-Fluoroindole E->F [H⁺] Shift & Aromatization

Caption: Proposed reaction mechanism for the synthesis of 7-fluoroindole.

Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent / MaterialGradeQuantitySupplier Notes
1-Ethenyl-3-fluoro-2-nitrobenzene≥97%1.83 g (10 mmol)Starting Material
Iron Powder (<325 mesh)Reagent2.80 g (50 mmol, 5 eq)Activated, fine powder is preferred
Ammonium Chloride (NH₄Cl)ACS Reagent2.67 g (50 mmol, 5 eq)
Ethanol (EtOH), 200 ProofAnhydrous40 mLReaction Solvent
WaterDeionized10 mLReaction Solvent
Celite® 545N/A~10 gFor filtration
Ethyl Acetate (EtOAc)ACS Grade~200 mLExtraction Solvent
Saturated NaCl Solution (Brine)N/A~50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous~5 gDrying Agent
Silica Gel60 Å, 230-400 meshAs neededFor chromatography
250 mL Round-Bottom FlaskGlassware1
Reflux CondenserGlassware1
Magnetic Stir Plate with HeatingEquipment1
Buchner Funnel and Filter FlaskEquipment1 set
Separatory Funnel (500 mL)Glassware1
Rotary EvaporatorEquipment1
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethenyl-3-fluoro-2-nitrobenzene (1.83 g, 10 mmol), iron powder (2.80 g, 50 mmol), and ammonium chloride (2.67 g, 50 mmol).

  • Solvent Addition: Add ethanol (40 mL) followed by deionized water (10 mL) to the flask.

  • Reaction Execution: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stir plate. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is exothermic and may begin to reflux on its own; apply external heat cautiously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the iron salts.

  • Washing: Wash the filter cake thoroughly with hot ethanol (~50 mL) to ensure all product is recovered. Combine the filtrates.

  • Solvent Removal: Transfer the combined filtrate to a round-bottom flask and remove the majority of the ethanol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (50 mL) and transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with saturated NaCl solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford pure 7-fluoroindole.

Expected Results
  • Appearance: Pure 7-fluoroindole is typically an off-white to pale yellow solid.[8][9]

  • Yield: Expected yield after purification is in the range of 75-90%.

  • Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Troubleshooting

Overall Workflow Diagram

G start Reaction Setup (Add Reagents & Solvents) reflux Heat to Reflux (2-4 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Filter (Remove Iron Salts) monitor->workup Complete extract Solvent Evaporation & Extraction with EtOAc workup->extract purify Dry, Concentrate & Purify via Chromatography extract->purify characterize Product Characterization (NMR, MS) purify->characterize

Caption: High-level experimental workflow for 7-fluoroindole synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete 1. Inactive iron powder.2. Insufficient heating.1. Use fresh, finely-divided iron powder. Pre-activating with dilute HCl can help.2. Ensure the reaction mixture is at a steady reflux.
Low Yield 1. Incomplete reaction.2. Product loss during workup/extraction.3. Inefficient filtration.1. Extend the reaction time and re-check via TLC.2. Perform extractions with generous volumes of solvent.3. Wash the iron/Celite filter cake thoroughly with hot solvent.
Product is Dark/Oily Presence of iron salts or other impurities.Ensure thorough filtration through Celite. Wash the combined organic layers carefully. Proper purification via column chromatography is essential.
Side Product Formation Over-reduction of the vinyl group (less common with Fe/NH₄Cl).Confirm the identity of the side product by MS. If the vinyl group is reduced, consider a milder reducing system or shorter reaction times.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Patel, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cacchi, S., et al. (2020). Step and redox efficient nitroarene to indole synthesis. Chemical Communications.

  • Ragaini, F., et al. (2018). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. Applied Organometallic Chemistry. Retrieved from [Link]

  • Driver, T. G., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Uozumi, Y., et al. (2009). One-Pot Synthesis of Indoles and Aniline Derivatives from Nitroarenes under Hydrogenation Condition with Supported Gold Nanoparticles. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Söderberg, B. C. G., & Berkowitz, W. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions.
  • Stephenson, C. R. J., et al. (2013). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • Driver, T. G., et al. (2017). Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes Using Phenylsilane as the Terminal Reductant. ACS Catalysis. Retrieved from [Link]

  • Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Retrieved from [Link]

  • Söderberg, B. C. G. (1997). Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • Lee, J.-H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. Retrieved from [Link]

  • Li, W., et al. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Ragaini, F., et al. (2018). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Chemistry – A European Journal. Retrieved from [Link]

  • Li, J., et al. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Nurakhmetov, N., et al. (2021). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Al-Adhreai, G., et al. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening Their Biological Activities. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Molbase. (2020). Synthesis of 7-fluoro-1H-indole-2,3-dione. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

Sources

Application

Application Note: Reductive Cyclization of 1-Ethenyl-3-fluoro-2-nitrobenzene for 7-Fluoroindole Synthesis

Executive Summary The synthesis of substituted indoles remains a cornerstone of modern drug discovery. Specifically, 7-fluoroindoles are highly privileged scaffolds utilized in the development of advanced therapeutics, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted indoles remains a cornerstone of modern drug discovery. Specifically, 7-fluoroindoles are highly privileged scaffolds utilized in the development of advanced therapeutics, including CBP/p300 degraders[1]. The introduction of a fluorine atom at the 7-position modulates the pKa of the indole N-H, improves metabolic stability, and enhances target binding affinity through unique halogen-bonding interactions.

This application note details the methodologies for synthesizing 7-fluoroindole using 1-ethenyl-3-fluoro-2-nitrobenzene (also designated as 1-fluoro-2-nitro-3-vinylbenzene or 3-fluoro-2-nitrostyrene) as the primary building block. By leveraging the reductive cyclization of this ortho-nitrostyrene derivative, researchers can achieve highly regioselective indole formation[2].

Mechanistic Insights & Causality

The conversion of 1-ethenyl-3-fluoro-2-nitrobenzene to 7-fluoroindole relies on the controlled deoxygenation of the nitro group. The spatial proximity of the ortho-vinyl group to the nitro moiety is the critical structural feature that enables this transformation[3].

The Causality of Cyclization:

  • Primary Deoxygenation: The reducing agent (e.g., carbon monoxide or a trialkyl phosphite) strips one oxygen atom from the nitro group, generating a transient nitroso intermediate .

  • Secondary Deoxygenation & Insertion: Further reduction yields a highly reactive nitrene species (or a metal-stabilized nitrenoid). Because the vinyl group is positioned directly adjacent to this electron-deficient nitrogen, an intramolecular electrocyclic ring closure occurs rapidly.

  • Aromatization: Following the insertion of the nitrene into the alkene, a rapid proton shift and aromatization yield the thermodynamically stable 7-fluoroindole core.

The strong inductive electron-withdrawing effect of the fluorine atom at the 3-position of the starting material slightly decreases the electron density of the adjacent nitro group. However, this electronic bias is well-tolerated by both transition-metal and phosphite-mediated reductive systems, ensuring high conversion rates[3].

Mechanism A 1-Ethenyl-3-fluoro- 2-nitrobenzene B Deoxygenation (-[O]) A->B C Nitroso Intermediate B->C D Nitrene Intermediate C->D -[O] E Ring Closure & Aromatization D->E Insertion F 7-Fluoroindole E->F

Mechanistic pathway of reductive cyclization from ortho-nitrostyrene to 7-fluoroindole.

Comparative Methodologies

Selecting the appropriate reductive cyclization method depends on the scale of synthesis, available equipment, and tolerance for toxic byproducts. Below is a comparative analysis of the three primary methodologies used for this transformation.

MethodologyReagents / CatalystOperating ConditionsAdvantagesDisadvantages
Classical Cadogan-Sundberg [2][4]Triethyl phosphite (P(OEt)₃)Reflux (150–160 °C), 4–12 hNo transition metals required; simple setup.Generates stoichiometric phosphorus waste; risk of N-ethoxyindole side products.
Pd-Catalyzed (CO Gas) [3]Pd(OAc)₂, PPh₃, CO gas (4–10 atm)Autoclave (70–120 °C), 12 hClean reaction profile; high atom economy.Requires high-pressure reactors and highly toxic CO gas.
Pd-Catalyzed (in situ CO) [5]Pd(acac)₂, 1,10-Phenanthroline, HCOOH, Ac₂O, Et₃NPressure tube (100 °C), 10 hAvoids toxic CO gas; low catalyst loading (0.5 mol%); high yield.Requires precise stoichiometry for in situ CO generation.

Experimental Protocols (Self-Validating Systems)

For modern drug development laboratories, the Pd-Catalyzed in situ CO Generation method is highly recommended due to its superior safety profile and excellent yield[5]. The classical Cadogan-Sundberg method is provided as a robust, metal-free alternative[4].

Workflow S1 1. Reagent Setup Substrate + Pd(acac)2 + Phenanthroline S2 2. in situ CO Generation Addition of HCOOH, Ac2O, Et3N S1->S2 S3 3. Thermal Cyclization Pressure Tube, 100°C, 10-16h S2->S3 S4 4. Workup EtOAc/H2O Partition & Extraction S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Step-by-step workflow for the Pd-catalyzed reductive cyclization using formic acid.

Protocol A: Palladium-Catalyzed Reductive Cyclization via Formic Acid Surrogate

This protocol utilizes formic acid as a safe, bench-stable carbon monoxide surrogate.

Reagents:

  • 1-Ethenyl-3-fluoro-2-nitrobenzene (1.0 equiv, e.g., 0.50 mmol)

  • Palladium(II) acetylacetonate[Pd(acac)₂] (0.5 mol%)

  • 1,10-Phenanthroline (5.0 mol%)

  • Formic acid (HCOOH) (2.5 equiv)

  • Acetic anhydride (Ac₂O) (2.5 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Acetone (10 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In a thick-walled glass pressure tube equipped with a magnetic stir bar, add Pd(acac)₂ and 1,10-phenanthroline.

    • Causality Note: 1,10-phenanthroline acts as a robust bidentate ligand, preventing the reduction of Pd(II) to inactive Pd(0) black aggregates, thereby maintaining catalytic turnover throughout the reaction[6].

  • Substrate Addition: Add 1-ethenyl-3-fluoro-2-nitrobenzene dissolved in 10 mL of anhydrous acetone.

  • Surrogate Activation: Sequentially add Et₃N, HCOOH, and Ac₂O to the mixture.

    • Causality Note: The reaction between formic acid and acetic anhydride, catalyzed by triethylamine, forms a mixed anhydride that thermally decomposes to release CO gas in situ at a controlled rate[5].

  • Cyclization: Seal the pressure tube tightly with a Teflon cap. Heat the mixture in an oil bath at 100 °C for 10 to 16 hours.

  • Workup: Cool the vessel to room temperature before carefully opening it in a fume hood (to vent residual CO). Dilute the mixture with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 7-fluoroindole.

Protocol B: Classical Cadogan-Sundberg Cyclization

A metal-free approach utilizing triethyl phosphite as both reductant and solvent.

Reagents:

  • 1-Ethenyl-3-fluoro-2-nitrobenzene (1.0 equiv, e.g., 1.0 mmol)

  • Triethyl phosphite [P(OEt)₃] (4.0 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous toluene.

  • Reductant Addition: Add triethyl phosphite dropwise at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110–115 °C) for 6–8 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Byproduct Removal: Once complete, cool the reaction to room temperature. The major challenge of this method is the removal of excess P(OEt)₃ and the triethyl phosphate byproduct. Concentrate the mixture under high vacuum.

  • Purification: Load the crude oil directly onto a silica gel column. Elute with a shallow gradient of EtOAc in Hexanes (0% to 10%) to separate the 7-fluoroindole from phosphorus impurities and any trace N-ethoxy-7-fluoroindole side products[5].

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 7-fluoroindole, rigorous analytical validation is required.

  • LC-MS Monitoring: The starting material (1-ethenyl-3-fluoro-2-nitrobenzene) will show an [M+H]⁺ peak at m/z 168. The desired 7-fluoroindole product will present an [M+H]⁺ peak at m/z 136.

  • NMR Spectroscopy (¹H NMR): The successful cyclization is immediately identifiable by the disappearance of the distinct vinylic multiplet signals (typically between 5.3–7.0 ppm) and the emergence of a broad singlet corresponding to the indole N-H proton at approximately 8.3–8.5 ppm. Furthermore, the C2 and C3 protons of the newly formed pyrrole ring will appear as characteristic doublets (or apparent triplets due to N-H coupling) around 6.5 ppm and 7.2 ppm.

  • Troubleshooting N-Alkylation: If using the Cadogan-Sundberg method (Protocol B) and an unexpected mass of m/z 180 is observed, this indicates the formation of the N-ethoxy-7-fluoroindole side product. This occurs when the intermediate nitrene is trapped by the phosphite reagent prior to intramolecular cyclization. To mitigate this, lower the concentration of P(OEt)₃ by using a more dilute toluene solution, or switch to the Pd-catalyzed Protocol A[5].

Sources

Method

Heck cross-coupling reaction conditions with 1-ethenyl-3-fluoro-2-nitrobenzene

Application Note: Precision Heck Cross-Coupling of 1-Ethenyl-3-fluoro-2-nitrobenzene in Pharmacophore Synthesis Executive Summary & Substrate Rationale 1-Ethenyl-3-fluoro-2-nitrobenzene (CAS: 1112241-39-0), commonly refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Heck Cross-Coupling of 1-Ethenyl-3-fluoro-2-nitrobenzene in Pharmacophore Synthesis

Executive Summary & Substrate Rationale

1-Ethenyl-3-fluoro-2-nitrobenzene (CAS: 1112241-39-0), commonly referred to as 3-fluoro-2-nitrostyrene, is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The incorporation of ortho-nitro and meta-fluoro substituents imparts unique electronic and steric properties to the vinyl group, rendering it a highly electron-deficient olefin. This application note details the optimized Mizoroki-Heck cross-coupling conditions required to efficiently arylate this substrate, providing mechanistic insights, causality for reagent selection, and a self-validating experimental protocol designed for reproducible scale-up.

Mechanistic Causality & Reaction Design

In a standard Heck reaction, the catalytic cycle involves oxidative addition, olefin coordination, migratory insertion (carbopalladation), and β -hydride elimination. When utilizing 1-ethenyl-3-fluoro-2-nitrobenzene, several specific mechanistic adjustments must be made:

  • Electronic Influence of the Substrate: The strongly electron-withdrawing nature of the -NO 2​ and -F groups drastically reduces the electron density of the alkene. While this accelerates the migratory insertion step with the electrophilic Pd(II)-aryl intermediate, it necessitates the use of electron-rich monodentate phosphines (e.g., P(t-Bu) 3​ ). Research demonstrates that electron-deficient olefins benefit significantly from electron-rich ligands, which maintain the nucleophilicity of the Pd center and accelerate the initial oxidative addition of the aryl halide, preventing catalyst stalling [1].

  • Steric Considerations: The ortho-nitro group introduces significant steric bulk adjacent to the reacting vinyl center. To overcome this, highly soluble organic bases (like DIPEA) in polar aprotic solvents (DMAc) are chosen to facilitate the base-promoted reductive elimination without crowding the transition state, which is a common failure point when using insoluble inorganic bases.

  • Regio- and Stereoselectivity: The reaction exhibits outstanding trans selectivity. The steric repulsion between the incoming Pd-aryl species and the bulky 2-nitro-3-fluorophenyl ring dictates that the aryl group adds exclusively to the terminal carbon ( β -position), yielding the (E)-1,2-disubstituted alkene [2].

Catalytic Workflow Visualization

HeckCatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide) A->B + Ar-X C Pd(II) Aryl Complex B->C D Olefin Coordination (Substrate) C->D + 1-ethenyl-3-fluoro- 2-nitrobenzene E Migratory Insertion (Carbopalladation) D->E F β-Hydride Elimination E->F G Product Release (trans-Alkene) F->G - Product H Reductive Elimination (Base Promoted) G->H Pd(II)-HX H->A + Base - Base·HX

Heck cross-coupling catalytic cycle for 1-ethenyl-3-fluoro-2-nitrobenzene.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints (In-Process Controls, IPC) to ensure reproducibility and validate the reaction progress in real-time.

Materials:

  • 1-Ethenyl-3-fluoro-2-nitrobenzene (1.2 equiv)

  • Aryl bromide (1.0 equiv, limiting reagent)

  • Palladium(II) acetate (Pd(OAc) 2​ ) (5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu) 3​ ) (10 mol%, 1.0 M in toluene)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylacetamide (DMAc) (0.2 M relative to aryl bromide)

Step-by-Step Methodology:

  • Catalyst Activation (Validation Checkpoint 1): In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc) 2​ and DMAc. Add P(t-Bu) 3​ dropwise at room temperature.

    • Causality: Pre-mixing the Pd source and ligand allows for the formation of the active Pd(0)L 2​ species before introducing the bulky substrate.

    • Validation: The solution must transition from a pale yellow suspension to a homogeneous deep red/brown solution within 10 minutes. If the solution turns black (Pd black precipitation), the inert atmosphere has been compromised, and the batch must be aborted.

  • Substrate Addition: Add the aryl bromide, followed by 1-ethenyl-3-fluoro-2-nitrobenzene and DIPEA.

    • Causality: DIPEA is chosen over inorganic bases to maintain a completely homogeneous reaction mixture, ensuring consistent mass transfer and reproducible kinetics.

  • Heating & IPC (Validation Checkpoint 2): Heat the reaction mixture to 100 °C. After 2 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or LC-MS.

    • Validation: The reaction is proceeding correctly if the intermediate Pd-adduct is absent and the ratio of product to aryl bromide is >3:1.

  • Completion & Quenching (Validation Checkpoint 3): Continue heating until IPC indicates <1% of the limiting aryl bromide remains (typically 6-8 hours). Cool to room temperature and quench with saturated aqueous NH 4​ Cl.

    • Causality: NH 4​ Cl neutralizes the amine base and helps partition the palladium residues into the aqueous phase, preventing product contamination.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the reaction parameters, demonstrating the causality of ligand and base selection on the overall yield.

EntryAryl HalideCatalyst SystemBaseSolventTemp / TimeIsolated Yield (%)
1 Bromobenzene Pd(OAc) 2​ / P(t-Bu) 3​ DIPEA DMAc 100 °C / 6 h 89%
2BromobenzenePd(OAc) 2​ / P(o-tol) 3​ DIPEADMAc100 °C / 12 h42%*
34-MethoxybromobenzenePd(OAc) 2​ / P(t-Bu) 3​ K 2​ CO 3​ DMF110 °C / 8 h81%
44-ChlorotoluenePd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ 1,4-Dioxane120 °C / 16 h68%
5IodobenzenePd(OAc) 2​ / No LigandEt 3​ NDMF90 °C / 4 h75%**

*Note: The less electron-rich P(o-tol) 3​ ligand failed to sufficiently accelerate the oxidative addition, leading to catalyst degradation. **Note: Iodides are sufficiently reactive to proceed under "ligand-free" conditions, though yields are lower due to competing homocoupling pathways.

Safety and Handling

1-Ethenyl-3-fluoro-2-nitrobenzene is classified under Acute Tox. 4 (oral, dermal, inhalation) and Skin Irrit. 2 [3]. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). The nitroaromatic moiety presents a potential thermal hazard; avoid heating the isolated compound above 150 °C without prior differential scanning calorimetry (DSC) screening to rule out exothermic decomposition.

References

  • Title: Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid Source: ResearchGate URL
  • Title: Heck Reaction Source: Organic Chemistry Portal URL
  • Title: 1-ethenyl-3-fluoro-2-nitrobenzene — Chemical Substance Information Source: NextSDS URL
Application

Application Note: Catalytic Hydrogenation of 1-Ethenyl-3-Fluoro-2-Nitrobenzene

Executive Summary The transformation of 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene) into its corresponding aniline derivative is a critical operation in the synthesis of advanced pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene) into its corresponding aniline derivative is a critical operation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. This specific substrate presents a formidable synthetic challenge: achieving absolute chemoselectivity. The molecule possesses three highly reactive sites—a reducible nitro group, an easily saturated vinyl group, and a labile aryl fluoride bond. This guide provides a comprehensive, mechanistically grounded protocol for navigating these competing reduction pathways, ensuring researchers can selectively yield either the vinyl-aniline derivative or the exhaustively reduced ethyl-aniline product with high fidelity.

Mechanistic Insights: The Chemoselectivity Challenge

The primary obstacle in the catalytic hydrogenation of 1-ethenyl-3-fluoro-2-nitrobenzene is the kinetic competition between nitro group reduction and alkene saturation.

When utilizing standard palladium on carbon (Pd/C) catalysts, the aromatic ring tends to adsorb in a "flat" geometry onto the metal surface. This orientation exposes both the nitro and the vinyl groups to the active hydride species simultaneously, resulting in rapid, unselective reduction to 2-ethyl-6-fluoroaniline[1]. Furthermore, prolonged exposure to Pd/C under hydrogen pressure can trigger hydrodefluorination (cleavage of the C-F bond), destroying the molecular scaffold.

To achieve >99% chemoselectivity for the desired 2-ethenyl-6-fluoroaniline, the adsorption geometry must be fundamentally altered. Recent catalytic advances achieve this through the use of promoter-modified systems, such as IrMo/TiO₂ or Co-promoted Pt on P-containing activated charcoal (Co-Pt/PAC)[1][2]. In these engineered systems, the active metal sites are partially oxidized or sterically shielded by the promoters (e.g., Mo(V) species or Pt-POx interfaces)[1][2].

This modification prevents the flat adsorption of the styrene moiety. Instead, the highly polar nitro group coordinates vertically via its oxygen atoms onto the modified metal-promoter interface[1][2]. This vertical orientation physically isolates the vinyl group from the active hydrogenating surface, effectively shutting down alkene reduction[1]. Additionally, utilizing ionic liquid-supported Pt nanoparticles or intermetallic compounds (like Pd- and Rh-based catalysts) can further tune this selectivity by altering the electronic density and providing a sterically demanding microenvironment that favors nitro group activation[3][4][5].

ReactionPathways SM 1-Ethenyl-3-fluoro- 2-nitrobenzene Des 2-Ethenyl-6-fluoroaniline (Desired Product) SM->Des IrMo/TiO2 or Co-Pt/PAC Selective -NO2 Reduction Over1 2-Ethyl-6-fluoroaniline (Exhaustive Reduction) SM->Over1 Pd/C Unselective Reduction Des->Over1 Pd/C + H2 Over2 Defluorinated Products (Side Reaction) Over1->Over2 Prolonged H2 / High Temp Hydrodefluorination

Chemoselective vs. exhaustive hydrogenation pathways for 1-ethenyl-3-fluoro-2-nitrobenzene.

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes the performance metrics of various catalytic systems when applied to nitrostyrene derivatives, highlighting the critical parameters required to achieve optimal chemoselectivity.

Catalyst SystemAdsorption GeometryTemp (°C)H₂ Pressure (MPa)Conversion (%)Selectivity for Vinyl-Aniline (%)Ref.
Pd/C (Standard) Flat (Unselective)250.1>99< 5 (Yields ethyl-aniline)N/A
Pt NPs in Ionic Liquid Tunable / Steric401.0>95>90[3]
Co-Pt/PAC Vertical (Pt-POx)1004.0~10092[2]
IrMo/TiO₂ Vertical (Mo(V) sites)602.010099.8[1]

Experimental Protocols

Protocol A: Chemoselective Reduction to 2-Ethenyl-6-fluoroaniline

This self-validating protocol utilizes the IrMo/TiO₂ catalyst system to ensure the preservation of the vinyl group and the C-F bond while quantitatively reducing the nitro group[1].

Materials & Reagents:

  • 1-ethenyl-3-fluoro-2-nitrobenzene (0.5 mmol)

  • 1Ir9Mo/TiO₂ catalyst (40 mg)[1]

  • Anhydrous Toluene or Ethanol (5 mL)

  • High-purity H₂ and N₂ gas

Step-by-Step Methodology:

  • Reactor Preparation: Load 0.5 mmol of the substrate and 40 mg of the 1Ir9Mo/TiO₂ catalyst into a 25 mL or 50 mL stainless-steel autoclave equipped with a PTFE inner lining. The PTFE lining is critical to prevent trace metal leaching from the reactor walls, which could catalyze unwanted defluorination.

  • Solvent Addition: Add 5 mL of anhydrous solvent.

  • Inertion (Critical Step): Seal the autoclave. Purge the system by pressurizing with N₂ gas to 1.0 MPa and venting, repeating this three times to remove ambient oxygen. Follow this by purging with H₂ gas five times to ensure a pure reductive atmosphere[1].

  • Pressurization: Charge the reactor with exactly 2.0 MPa of H₂ gas[1].

  • Reaction Execution: Heat the autoclave to 60 °C. Initiate magnetic stirring at 1000 rpm. Causality note: High-speed stirring (1000 rpm) is required to overcome gas-liquid mass transfer limitations, ensuring the reaction rate is dictated by the catalyst's intrinsic kinetics rather than hydrogen diffusion[5]. Maintain for 1 hour[1].

  • Workup & Isolation: Cool the reactor to room temperature using a water bath. Carefully vent the residual H₂ gas in a fume hood. Filter the reaction mixture through a tightly packed Celite pad to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the highly pure 2-ethenyl-6-fluoroaniline.

Protocol B: Exhaustive Reduction to 2-Ethyl-6-fluoroaniline

If the synthetic goal is the complete reduction of both the nitro and vinyl groups, standard Pd/C under ambient conditions is highly effective.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-ethenyl-3-fluoro-2-nitrobenzene in 10 mL of Methanol.

  • Catalyst Loading: Carefully add 10 mol% of 10% Pd/C. Safety note: Pd/C is pyrophoric; add under a blanket of inert gas or wet with a few drops of solvent first.

  • Hydrogenation: Attach a hydrogen balloon. Evacuate the flask under mild vacuum and backfill with H₂ (repeat 3x).

  • Reaction: Stir vigorously at room temperature (25 °C) for 4-6 hours. Monitor via TLC or LC-MS until both the nitro and vinyl signals disappear.

  • Workup: Filter through Celite, wash with Methanol, and concentrate to yield 2-ethyl-6-fluoroaniline. Avoid extended reaction times (>12h) to prevent hydrodefluorination.

Workflow Step1 1. Preparation Load substrate, solvent, and catalyst into PTFE autoclave Step2 2. Inertion Purge with N2 (3x) followed by H2 (5x) Step1->Step2 Step3 3. Pressurization Charge with 2.0 - 4.0 MPa H2 Step2->Step3 Step4 4. Reaction Heat to target temp (60-100°C) Stir at 1000 rpm Step3->Step4 Step5 5. Workup Cool, vent H2, filter catalyst, concentrate filtrate Step4->Step5

Step-by-step autoclave workflow for high-pressure catalytic hydrogenation.

Sources

Method

Application Note: 1-Ethenyl-3-fluoro-2-nitrobenzene as a Strategic Building Block in Pharmaceutical Synthesis

Introduction & Strategic Significance In modern drug discovery, the strategic placement of halogens—particularly fluorine—on heterocyclic scaffolds is a proven tactic to modulate pharmacokinetics, metabolic stability, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern drug discovery, the strategic placement of halogens—particularly fluorine—on heterocyclic scaffolds is a proven tactic to modulate pharmacokinetics, metabolic stability, and target binding affinity. 1-Ethenyl-3-fluoro-2-nitrobenzene (CAS: 1112241-39-0), also known as 3-fluoro-2-nitrostyrene, has emerged as a highly specialized organic building block[2].

Characterized by an ortho-vinyl nitrobenzene core with a fluorine atom at the 3-position, this compound is uniquely primed for reductive N-heteroannulation. Its primary utility lies in acting as a direct precursor to 7-fluoroindole derivatives. Recently, this specific scaffold has become a critical anchor in the design of targeted protein degraders (PROTACs), most notably for the degradation of CBP/p300 histone acetyltransferases in oncology applications [1].

Mechanistic Insights: The 3-Fluoro-2-Nitrostyrene Motif

To understand the value of this building block, one must analyze the causality behind its structural design:

  • Reactivity (The ortho-Nitrostyrene Core): The spatial proximity of the electrophilic nitro group to the vinyl moiety enables rapid intramolecular cyclization upon deoxygenation. When the nitro group is reduced to a highly reactive nitroso or nitrene intermediate, it undergoes an electrocyclic ring closure by attacking the adjacent vinyl group, forming the pyrrole ring of the indole [3].

  • Pharmacological Tuning (The C3-Fluorine): Following cyclization, the fluorine atom at the C3 position of the starting material becomes the C7 position of the resulting indole. A fluorine atom adjacent to the indole N-H bond exerts a strong inductive electron-withdrawing effect, lowering the pKa of the N-H. This enhances the scaffold's hydrogen-bond donor capacity—a critical factor for anchoring the molecule into the bromodomain binding pockets of CBP/p300 [1]. Furthermore, C7-fluorination sterically blocks cytochrome P450-mediated oxidative metabolism at that site, increasing the in vivo half-life of the resulting drug.

Mechanism N1 1-Ethenyl-3-fluoro-2-nitrobenzene (o-Nitrostyrene) N2 Deoxygenation (e.g., P(OEt)3 or MoO2Cl2/PPh3) N1->N2 N3 Nitroso / Nitrene Intermediate N2->N3 N4 Electrocyclic Ring Closure (Attack on Vinyl Group) N3->N4 N5 7-Fluoroindole Derivative N4->N5

Reductive cyclization mechanism of ortho-nitrovinylbenzenes to indoles.

Application Workflow I: Synthesis of 7-Fluoroindole Scaffolds

Historically, the conversion of ortho-nitrostyrenes to indoles was achieved via the Cadogan-Sundberg synthesis using trialkyl phosphites at extreme temperatures (>160°C) [3]. However, 1-ethenyl-3-fluoro-2-nitrobenzene is prone to thermal polymerization. To circumvent this, modern protocols utilize transition-metal catalysis (Molybdenum or Palladium) to achieve deoxygenation under milder conditions [4][5].

Quantitative Comparison of Cyclization Conditions

Table 1: Reaction Conditions for Reductive Cyclization of ortho-Nitrostyrenes

Reagent SystemSolventTemp (°C)Time (h)Typical YieldMechanistic Notes & Causality
P(OEt)₃ (Cadogan)Neat / Toluene1604–1245–60%Harsh thermal conditions; risks radical polymerization of the vinyl group.
MoO₂Cl₂ / PPh₃ Toluene1106–870–80%Mo(VI) acts as a Lewis acid and oxygen transfer agent; milder than Cadogan.
Pd(OAc)₂ / CO / Phen DMF901275–85%CO acts as a clean terminal reductant (generates CO₂); prevents over-reduction.
Fe / AcOH EtOH / H₂O802–450–65%Stepwise reduction to aniline followed by acid-catalyzed cyclization.
Validated Protocol: Palladium-Catalyzed Reductive N-Heteroannulation

Objective: High-yield synthesis of 7-fluoroindole utilizing Carbon Monoxide (CO) as a terminal reductant.

Causality & Experimental Design: Using Palladium acetate (Pd(OAc)₂) with 1,10-phenanthroline prevents the precipitation of inactive Pd(0) black. The bidentate phenanthroline ligand enhances the electrophilicity of the metal center, facilitating the deoxygenation of the nitro group at a moderate 90°C, thereby preserving the integrity of the fluorine substituent and preventing styrene polymerization [5].

Step-by-Step Methodology:

  • Preparation: In a dry, glass-lined pressure reactor, dissolve 1-ethenyl-3-fluoro-2-nitrobenzene (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and 1,10-phenanthroline (4 mol%). Note: Ensure the phenanthroline is fully dissolved to complex with the Pd center before proceeding.

  • Atmosphere Exchange: Seal the reactor. Purge the system with Argon (3x) to remove ambient oxygen, followed by Carbon Monoxide (CO) gas (3x). Pressurize the vessel to 4 atm with CO.

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 4:1). The protocol is self-validating: the disappearance of the bright yellow starting material and the emergence of a blue-fluorescent spot under 254 nm UV light confirms successful indole formation.

  • Workup: Cool to room temperature and safely vent the CO gas in a certified fume hood. Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to extract the DMF.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the 7-fluoroindole scaffold.

Application Workflow II: Integration into CBP/p300 PROTACs

Once the 7-fluoroindole core is synthesized, it serves as the foundational anchor for CBP/p300 degraders. The indole is typically subjected to regioselective halogenation (e.g., bromination at C3 or C5) to create a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows the attachment of a target-specific ligand, which is subsequently conjugated via a PEG or alkyl linker to an E3 ligase binder (such as lenalidomide or VHL ligand) [1].

PROTAC_Workflow A 1-Ethenyl-3-fluoro- 2-nitrobenzene B Reductive Cyclization A->B C 7-Fluoroindole Scaffold B->C D Regioselective Halogenation (C3/C5) C->D E Cross-Coupling (Target Ligand Attachment) D->E F Linker Conjugation & E3 Ligase Binder E->F G Bifunctional CBP/p300 Degrader (PROTAC) F->G

Workflow for synthesizing CBP/p300 targeted degraders from 1-ethenyl-3-fluoro-2-nitrobenzene.

Handling, Safety, and Storage

As an ortho-nitrostyrene, 1-ethenyl-3-fluoro-2-nitrobenzene is a Michael acceptor and is highly susceptible to radical-initiated polymerization if mishandled.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon or N₂). Protect from direct light exposure [2].

  • GHS Hazard Classifications:

    • H302: Harmful if swallowed (Acute Tox 4).

    • H315 / H319: Causes skin and serious eye irritation.

    • H336: May cause drowsiness or dizziness (STOT SE 3).

  • PPE: Handle only in a fume hood with nitrile gloves, safety goggles, and a lab coat.

References

  • Compounds and compositions as cbp/p300 degraders and uses thereof (WO2024130095A1)
  • 1-Ethenyl-3-fluoro-2-nitrobenzene — Chemical Substance Information NextSDS Database URL: [Link]

  • Cadogan–Sundberg indole synthesis Wikipedia URL:[Link]

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction ACS Publications (Journal of Organic Chemistry, 2018) URL:[Link]

  • Synthesis of Indoles by Palladium Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes Organic Syntheses (Org. Synth. 2011, 88, 291-295) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Ethenyl-3-fluoro-2-nitrobenzene

Welcome to the Application Support Portal for the synthesis of 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene). This highly functionalized building block presents unique synthetic challenges due...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for the synthesis of 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene). This highly functionalized building block presents unique synthetic challenges due to the pronounced steric and electronic effects of the ortho-nitro group.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs for the two most robust synthetic pathways: the Wittig Olefination of 3-fluoro-2-nitrobenzaldehyde and the Suzuki-Miyaura Cross-Coupling of 1-bromo-3-fluoro-2-nitrobenzene.

Part 1: Route A - Wittig Olefination Troubleshooting

Q: Why is my Wittig reaction yield plateauing around 40-50% with significant baseline impurities?

A: The ortho-nitro group on 3-fluoro-2-nitrobenzaldehyde is intensely electron-withdrawing, making the carbonyl carbon highly electrophilic. While this accelerates the initial nucleophilic attack by the methylenetriphenylphosphorane ylide, it also makes the aldehyde highly susceptible to competitive side reactions. If you are using strong, unhindered bases (like NaOH or KOH), the aldehyde will undergo the Cannizzaro reaction or aldol-type condensations before the ylide can react.

Causality & Solution: To suppress these side reactions, you must switch to a non-nucleophilic, sterically hindered base such as Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS). Generating the ylide under Li-salt-free conditions prevents nucleophilic attack on the aldehyde by the base and suppresses stereochemical drift and side-product formation 1.

WittigWorkflow A 3-Fluoro-2-nitrobenzaldehyde E Oxaphosphetane Intermediate A->E G Side Reactions (Cannizzaro / Aldol) A->G Unhindered Base B Methyltriphenylphosphonium Bromide D Ylide Formation B->D C Base (KOtBu or NaHMDS) C->D Deprotonation D->E Nucleophilic Attack F 1-Ethenyl-3-fluoro-2-nitrobenzene E->F Cycloreversion

Wittig olefination workflow highlighting the critical base-dependent side reaction pathway.

Part 2: Route B - Suzuki-Miyaura Cross-Coupling Troubleshooting

Q: When coupling 1-bromo-3-fluoro-2-nitrobenzene with vinylboronic acid, I observe extensive protodeboronation and homocoupling, but very little of the desired styrene. How can I fix this?

A: Vinylboronic acids are notoriously prone to protodeboronation, a degradation pathway exacerbated by high temperatures and strong aqueous bases. Furthermore, the ortho-nitro group on 1-bromo-3-fluoro-2-nitrobenzene creates significant steric hindrance. Although the nitro group is electron-withdrawing (which normally facilitates oxidative addition), the steric clash forces the nitro group out of the aromatic plane, disrupting resonance and severely slowing down the oxidative addition of Pd(0) 2.

Causality & Solution: To overcome the slow oxidative addition, utilize a highly active, sterically demanding Buchwald ligand such as SPhos or XPhos. To prevent protodeboronation of the vinyl species, switch your boron source to Potassium vinyltrifluoroborate ( KBF3​ salts). These "protected" boron species release the active monomer slowly under mildly basic conditions, maintaining a low steady-state concentration that favors transmetalation over degradation 3.

SuzukiCycle Pd0 Active Pd(0)L_n (e.g., with XPhos) OA Oxidative Addition (Sterically Hindered) Pd0->OA TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 1-Ethenyl-3-fluoro-2-nitrobenzene RE->Prod Deg Protodeboronation (Side Reaction) Boron Potassium Vinyltrifluoroborate Boron->TM Base / H2O Boron->Deg High Temp / Base ArBr 1-Bromo-3-fluoro-2-nitrobenzene ArBr->OA

Suzuki-Miyaura catalytic cycle detailing steric bottlenecks and protodeboronation risks.

Part 3: Quantitative Route Comparison

ParameterRoute A: Wittig OlefinationRoute B: Suzuki-Miyaura Coupling
Starting Material 3-Fluoro-2-nitrobenzaldehyde1-Bromo-3-fluoro-2-nitrobenzene 4
Key Reagent Methyltriphenylphosphonium BromidePotassium Vinyltrifluoroborate
Primary Yield Limiter Aldehyde side-reactions (Cannizzaro)Protodeboronation & Steric hindrance
Optimized Yield 75 - 82%80 - 88%
Scalability High (Requires Ph3​PO removal)Medium (Requires Pd scavenging)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Wittig Olefination

This protocol utilizes a hindered base to prevent aldehyde degradation.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere at 0 °C. Add KOtBu (1.15 equiv) dropwise as a 1.0 M solution in THF.

  • Self-Validation Checkpoint 1: The suspension will immediately turn a vibrant, persistent yellow, validating the successful deprotonation and formation of the ylide. Stir for 30 minutes.

  • Aldehyde Addition: Dissolve 3-fluoro-2-nitrobenzaldehyde (1.0 equiv) in anhydrous THF and add dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 9:1). Complete consumption of the UV-active aldehyde spot (Rf ~0.4) and appearance of a new non-polar spot (Rf ~0.7) validates successful cycloreversion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. To easily remove the triphenylphosphine oxide ( Ph3​PO ) byproduct, concentrate the organic layer, resuspend the crude residue in cold hexanes/ether (9:1), and filter off the precipitated white Ph3​PO solid.

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a protected boron species and a highly active catalyst system.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 1-bromo-3-fluoro-2-nitrobenzene (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(OAc)2​ (0.02 equiv), XPhos (0.04 equiv), and Cs2​CO3​ (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of Toluene/Water (10:1, 0.1 M).

  • Heating: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: A persistent homogeneous yellow/brown organic layer validates active catalytic cycling. The formation of palladium black (a dark precipitate) before 4 hours indicates premature catalyst degradation, likely due to oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc).

Part 5: General FAQs

Q: My final product (1-ethenyl-3-fluoro-2-nitrobenzene) degrades or forms an insoluble gel during storage. What is happening? A: Styrene derivatives, particularly those with electron-withdrawing groups like a nitro group, are highly susceptible to spontaneous radical polymerization. The ortho-nitro group can also act as a photo-sensitizer, accelerating this process under ambient light. Solution: Always store the purified 1-ethenyl-3-fluoro-2-nitrobenzene at -20 °C in an inert atmosphere (Argon or N2​ ) 5. For long-term storage or scale-up, add a radical inhibitor such as 4-tert-butylcatechol (TBC) at 10-50 ppm.

Q: During the workup of the Wittig reaction, I cannot remove the triphenylphosphine oxide ( Ph3​PO ) byproduct completely via column chromatography. Any tips? A: Ph3​PO is notoriously difficult to separate from non-polar styrene products via standard silica gel chromatography due to severe tailing. Do not rely solely on the column. Precipitate the Ph3​PO by triturating the crude mixture in cold hexanes/diethyl ether (9:1) as detailed in Protocol A. The Ph3​PO will crash out as a white solid, which can be filtered off prior to loading the filtrate onto the column.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene." nbinno.com. 4

  • BLD Pharm. "951667-82-6 | 4-Fluoro-1-nitro-2-vinylbenzene | BLD Pharm" (Storage conditions for nitro-vinylbenzenes). bldpharm.com.5

  • ResearchGate. "Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by[18F]fluoride." researchgate.net. 1

  • ACS Publications. "Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction." The Journal of Organic Chemistry. 2

  • ACS Publications. "Allylic Arylation of 1,3-Dienes via Hydroboration/Migrative Suzuki–Miyaura Cross-Coupling Reactions." ACS Publications.3

Sources

Optimization

preventing spontaneous polymerization of 1-ethenyl-3-fluoro-2-nitrobenzene during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous polymerization of highly reactive styrene derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous polymerization of highly reactive styrene derivatives. 1-Ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene) is particularly notorious. Its unique electronic properties make it an excellent building block for drug development, but a significant challenge to store.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure your monomer remains pristine.

Troubleshooting FAQs

Q1: Why does 1-ethenyl-3-fluoro-2-nitrobenzene spontaneously polymerize even at room temperature?

The Causality: The instability of this monomer is rooted in its highly polarized electronic structure. The vinyl group is conjugated with an aromatic ring bearing two strongly electron-withdrawing groups: a highly electronegative fluorine atom and a nitro group. This extensive electron withdrawal lowers the activation energy required for thermal auto-initiation.

Even in complete darkness and without an explicit initiator, styrene derivatives undergo the Mayo Mechanism . Two monomer molecules undergo a Diels-Alder cycloaddition to form a reactive dimer. This dimer then transfers a hydrogen atom to a third monomer, spontaneously generating two propagating free radicals 1[1]. Once initiated, the reaction is highly exothermic and auto-accelerating, leading to rapid fouling or a dangerous thermal runaway[2].

G Monomer 1-Ethenyl-3-fluoro- 2-nitrobenzene Radical Free Radical Initiator (R•) Monomer->Radical Mayo Mechanism Stimuli Heat / UV Light Stimuli->Monomer Induces auto-initiation Propagation Propagating Polymer Chain Radical->Propagation + Monomer DeadPolymer Dead Polymer (Fouling/Solidification) Propagation->DeadPolymer Chain termination TBC TBC + O2 (Phenolic Inhibitor) TBC->Radical Scavenges (Requires O2) TEMPO 4-OH-TEMPO (Anaerobic Inhibitor) TEMPO->Propagation Traps (No O2 Needed)

Radical polymerization pathway and intervention points of aerobic vs. anaerobic inhibitors.

Q2: I added 15 ppm of TBC (4-tert-butylcatechol) and purged my storage flask with Argon, but the monomer still polymerized. What went wrong?

The Causality (The Oxygen Paradox): This is the most common mistake in monomer storage. You experienced the "Oxygen Paradox." Phenolic inhibitors like TBC and hydroquinone (HQ) are aerobic inhibitors . They do not scavenge radicals directly in their native state. Instead, they require dissolved oxygen to be oxidized into semiquinone radicals or quinones, which are the actual active species that trap propagating polymer chains 3[3].

By purging your flask with Argon, you starved the TBC of the oxygen it strictly requires (typically >10 ppm dissolved O₂) 4[4]. If you must store the monomer under an inert atmosphere to prevent oxidative degradation, you must switch to an anaerobic inhibitor like 4-Hydroxy-TEMPO, which is a stable nitroxide radical that traps carbon-centered radicals without needing oxygen 5[5].

Quantitative Inhibitor Selection Matrix

InhibitorChemical ClassOxygen RequirementOptimal ConcentrationKey AdvantageMajor Limitation
TBC PhenolicAerobic (>10 ppm O₂)10–15 ppmIndustry standard, cost-effectiveFails completely under Argon/N₂
4-OH-TEMPO Stable NitroxideAnaerobic (0 ppm O₂)15–25 ppmPerfect for inert gas storageMay interfere with downstream radical chemistry
Hydroquinone PhenolicAerobic (>10 ppm O₂)10–50 ppmBroad-spectrum stabilizerWeaker efficacy for styrenics compared to TBC
Q3: What are the absolute best storage conditions for long-term stability?

The Causality: To arrest the kinetics of auto-initiation, you must build multiple redundant barriers against radical formation.

  • Thermal Control: Store strictly at -20°C in a spark-proof freezer. At this temperature, the activation energy for the Mayo dimerization mechanism cannot be overcome 2[2].

  • Photolytic Control: Store in amber borosilicate glass vials. UV light can directly cleave the polarized vinyl double bond to generate initiating radicals.

  • Atmospheric Control: If using 4-Hydroxy-TEMPO, flush the headspace with Argon. If using TBC, you must leave a standard air headspace to ensure sufficient oxygen for the inhibitor to function 6[6].

Experimental Protocol: Monomer Rescue & Storage Preparation

If your monomer has turned slightly viscous or yellowed, it has partially polymerized. Do not use it directly in synthesis, as the dead polymer will ruin your stoichiometry and the depleted inhibitor leaves you at risk of a runaway reaction. Follow this self-validating protocol to rescue the batch.

Workflow Start Degraded Monomer Alumina Pass through Basic Alumina Start->Alumina Removes old inhibitor & polymer Check Verify Purity (1H-NMR) Alumina->Check Inhibit Add 4-OH-TEMPO (15-25 ppm) Check->Inhibit If polymer peaks absent Store Argon Purge & Store at -20°C Inhibit->Store Single-use aliquots

Step-by-step workflow for rescuing degraded monomer, re-inhibiting, and preparing for storage.

Step-by-Step Methodology

Step 1: Visual & Viscosity Assessment

  • Action: Invert the vial. If the liquid flows freely but is discolored, proceed. If it is a solid plug or highly viscous (like honey), safely dispose of the batch as hazardous waste.

  • Causality: High viscosity indicates that the polymer conversion has exceeded the capacity of column chromatography to separate it, and the risk of localized heating during purification is too high.

Step 2: Inhibitor & Polymer Removal

  • Action: Pack a glass column with 5 cm of activated basic alumina (Brockmann Grade I). Pass the neat monomer (or dissolved in a minimal amount of dry pentane) through the plug.

  • Causality: Basic alumina serves a dual purpose. It chemically binds the acidic phenolic inhibitors (like TBC or HQ) and physically traps high-molecular-weight "dead" polymer chains, allowing only the pure monomer to elute 2[2].

  • Self-Validation: Run a quick ¹H-NMR of the eluent. The complete disappearance of broad peaks in the 1.0–2.5 ppm region (aliphatic polymer backbone) and the sharp presence of vinyl protons (dd, ~5.5–6.8 ppm) confirms successful rescue.

Step 3: Immediate Re-Inhibition

  • Action: Immediately add 15–25 ppm of 4-Hydroxy-TEMPO to the purified monomer.

  • Causality: Uninhibited 1-ethenyl-3-fluoro-2-nitrobenzene is extremely volatile and reactive. Leaving it uninhibited at room temperature for even a few hours invites auto-acceleration. 4-Hydroxy-TEMPO is chosen here to allow for subsequent inert storage 7[7].

Step 4: Aliquoting and Cryo-Storage

  • Action: Divide the rescued monomer into single-use amber vials. Purge the headspace gently with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation from freeze-thaw cycles introduces water, which can degrade the nitro group or cause localized phase separation of the inhibitor, leaving pockets of uninhibited monomer.

References

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. 1

  • Inhibition of Free Radical Polymerization: A Review (TEMPO Mechanism) - PMC - NIH. 3

  • Role of Oxygen in Polymerizing Cargo Inhibition – Shakhawet Hossain. 4

  • Inhibitor 701 | 4-Hydroxy-TEMPO (CAS 2226-96-2) - Ecochem. 5

  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction | ACS Omega. 2

  • Styrene Monomer: Safe Handling Guide | Plastics Europe. 6

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. 7

Sources

Troubleshooting

purification and flash chromatography methods for 1-ethenyl-3-fluoro-2-nitrobenzene

Technical Support Center: Purification of 1-ethenyl-3-fluoro-2-nitrobenzene This guide provides in-depth technical support for the purification of 1-ethenyl-3-fluoro-2-nitrobenzene via flash chromatography. It is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-ethenyl-3-fluoro-2-nitrobenzene

This guide provides in-depth technical support for the purification of 1-ethenyl-3-fluoro-2-nitrobenzene via flash chromatography. It is designed for researchers and drug development professionals to navigate common challenges and optimize their purification workflows. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Pre-Chromatography Strategy

This section addresses critical preliminary questions. A successful purification begins long before the sample is loaded onto the column.

Q1: What are the key chemical properties of 1-ethenyl-3-fluoro-2-nitrobenzene that influence its purification?

A1: Understanding the molecule's structure is paramount. 1-ethenyl-3-fluoro-2-nitrobenzene possesses several features that dictate its chromatographic behavior:

  • Polarity: The presence of a nitro group (-NO2) and a fluorine atom (-F) introduces significant polarity. However, the benzene ring and the ethenyl (vinyl) group (-CH=CH2) contribute non-polar character. This duality places the compound in the low-to-moderate polarity range, making it an ideal candidate for normal-phase chromatography on silica gel.

  • Electronic Profile: The nitro group is strongly electron-withdrawing, which can make the aromatic ring susceptible to certain interactions. More importantly, the lone pairs on the oxygens of the nitro group and the fluorine atom can engage in hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of peak tailing.[1]

  • Stability: While generally stable, nitroaromatic compounds can be sensitive to highly acidic or basic conditions. The inherent acidity of silica gel can sometimes lead to degradation, especially during long exposure on the column.[2] The vinyl group is also potentially susceptible to polymerization or side reactions under harsh conditions, although this is less common in standard flash chromatography.

Q2: How do I select the appropriate stationary phase? Is standard silica gel always the best choice?

A2: For most applications involving this compound, high-purity silica gel with a particle size of 40-63 µm is the standard and most cost-effective choice.[3] However, if you encounter issues like severe peak tailing or product degradation, consider these alternatives:

  • Deactivated Silica: You can temporarily "deactivate" silica gel by pre-treating the column with a mobile phase containing a small amount (0.1-1%) of a modifying base like triethylamine (Et3N).[4] This neutralizes the most acidic silanol sites, minimizing undesirable interactions.

  • Alumina (Al2O3): Alumina is available in neutral, basic, and acidic forms. For a compound potentially sensitive to acid, neutral or basic alumina can be an excellent alternative to silica, though it may alter the elution order of impurities.

  • Reversed-Phase (C18-bonded Silica): While less common for this type of molecule in a preparative context, reversed-phase flash chromatography is an option. Here, the stationary phase is non-polar (C18), and a polar solvent system (e.g., water/acetonitrile or water/methanol) is used. This is particularly useful if your compound is one of the more polar components in a complex mixture.[5]

Q3: What is the most effective way to develop a solvent system using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for predicting the outcome of your flash column. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.25 and 0.40 .

  • Starting Point: For a compound of this polarity, a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane) is standard.[4] Begin with a system like 10% Ethyl Acetate in Hexanes (9:1 Hexanes:EtOAc).

  • Optimization:

    • If the Rf is too high (>0.5), your compound will elute too quickly, resulting in poor separation from non-polar impurities. Decrease the polarity by reducing the amount of Ethyl Acetate.

    • If the Rf is too low (<0.2), your compound will take a very long time to elute, leading to band broadening and lower resolution. Increase the polarity by adding more Ethyl Acetate.

  • Self-Validation Check: A good solvent system should not only place your target compound at the correct Rf but also show clear separation (ideally, a ΔRf > 0.2) between it and any major impurities.

Section 2: Detailed Experimental Protocol for Flash Chromatography

This protocol provides a robust, step-by-step method for the purification of 1-ethenyl-3-fluoro-2-nitrobenzene.

1. Column Preparation (Dry Packing) a. Select a glass column with appropriate dimensions for your sample size (a 100:1 ratio of silica:crude sample by weight is a good starting point). b. Insert a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[6] c. Add a thin layer (approx. 1 cm) of sand to create a flat base.[3] d. Carefully pour the dry silica gel (40-63 µm) into the column. Gently tap the side of the column continuously to ensure even packing and prevent air pockets. e. Add another 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading (Dry Loading Recommended) a. Dissolve your crude 1-ethenyl-3-fluoro-2-nitrobenzene in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution. c. Remove the solvent completely via rotary evaporation until a fine, free-flowing powder remains. This is your "dry-loaded" sample.[3] d. Carefully add this powder as an even layer on top of the sand at the head of your packed column. Causality Note: Dry loading is superior to wet loading for flash chromatography. It prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to sharper bands and better resolution.[6]

3. Elution and Fraction Collection a. Carefully wet the column by slowly adding your initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes). b. Apply gentle air pressure to the top of the column to push the solvent through the silica bed until it is fully saturated and solvent begins to drip from the outlet.[3] Ensure the solvent level never drops below the top of the silica bed. c. Begin collecting fractions in an ordered test tube rack. d. A typical elution strategy is a step gradient. Start with the low-polarity system developed via TLC. After eluting less polar impurities, incrementally increase the percentage of the polar solvent (e.g., move from 5% to 10% to 15% EtOAc) to elute your target compound and then more polar impurities. e. Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate. f. Once the desired compound has fully eluted, you can flush the column with a high-polarity solvent to remove any remaining materials.

4. Analysis and Product Isolation a. Develop the TLC plates used for monitoring to identify which fractions contain your pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified 1-ethenyl-3-fluoro-2-nitrobenzene.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a Q&A format.

Q: My TLC showed excellent separation, but on the column, all my compounds are co-eluting. What went wrong?

A: This is a classic problem that usually points to one of two culprits:

  • Overloading the Column: You may have loaded too much crude material for the amount of silica used. The stationary phase becomes saturated, and its ability to separate components is drastically reduced. Solution: Reduce the sample load or use a larger column. A general rule is a silica-to-sample ratio of at least 50:1, with 100:1 being safer for difficult separations.

  • Sample Solvent Effects: If you used the "wet loading" method, the solvent used to dissolve the sample might be too polar.[6] A strong solvent carries the compound down the column with the solvent front before it has a chance to properly partition with the stationary phase. Solution: Always use the dry loading technique described in the protocol. If you must wet load, dissolve the sample in the absolute minimum volume of the mobile phase itself or a solvent significantly less polar than the mobile phase.

Q: I've been running the column for a long time, and my product has not eluted, even after increasing solvent polarity. Where is it?

A: There are a few possibilities here:

  • Compound Decomposition: Your compound may be unstable on silica gel and has decomposed.[2] Diagnostic Test: Perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it has degraded, new spots will appear off the diagonal.

  • Irreversible Adsorption: The compound may be binding irreversibly to the acidic sites on the silica. This is common with highly polar compounds or certain nitrogen-containing molecules. Solution: Try eluting with a much more polar system (e.g., 5% Methanol in Dichloromethane). If this fails, you may need to repeat the purification using a different stationary phase like alumina or add a modifier like triethylamine to your eluent.[4]

  • Precipitation on the Column: If your crude sample is highly concentrated, the compound may have precipitated at the top of the column upon contact with the non-polar mobile phase. This blocks flow and prevents elution. Solution: Ensure your sample is fully soluble in the mobile phase. If solubility is an issue, consider using a different solvent system or reversed-phase chromatography.

Q: My product is eluting, but the fractions show significant peak tailing on the TLC analysis. How can I achieve a sharper peak?

A: Peak tailing is almost always caused by undesirable secondary interactions between the analyte and the stationary phase.[1]

  • Cause: For 1-ethenyl-3-fluoro-2-nitrobenzene, the primary cause is the interaction between the polar nitro group and acidic silanol groups on the silica surface.

  • Solution: The most effective solution is to add a small amount of a competitive base to your mobile phase. Add 0.1-0.5% triethylamine (Et3N) to your Hexane/Ethyl Acetate mixture. The triethylamine will preferentially bind to the active silanol sites, allowing your compound to elute with a much-improved peak shape.[4] Be sure to re-develop your TLC method with the added triethylamine, as Rf values may increase slightly.

Q: My final yield is very low, but my TLC analysis of the crude material showed a strong product spot. Where did my material go?

A: Low recovery can result from several factors discussed above, but the most common are:

  • Irreversible Adsorption/Decomposition: As mentioned, the compound may be stuck on the column or degrading.

  • Incomplete Elution: You may have stopped collecting fractions too early. It's possible the product is still on the column, especially if it was tailing significantly.

  • Physical Loss: During dry loading, ensure all the silica-adsorbed material is transferred to the column. When combining fractions, be meticulous about rinsing the test tubes to recover all dissolved product.

Section 4: Data Summary & Visualization

Table 1: Recommended Solvent Systems & Expected Rf Values
Eluent System (Hexane:Ethyl Acetate)Recommended Use CaseExpected TLC Rf*
95:5 (5% EtOAc)Initial elution to remove very non-polar impurities.> 0.60
90:10 (10% EtOAc)A good starting point for eluting the target compound.0.35 - 0.50
85:15 (15% EtOAc)If the target compound has a low Rf in 10% EtOAc, this will speed up elution.0.25 - 0.40
80:20 (20% EtOAc)Eluting more polar impurities after the target compound has been collected.< 0.20

*Rf values are approximate and should be confirmed by TLC with your specific crude mixture.

Diagrams

TroubleshootingWorkflow Start Problem: Poor or No Separation CheckRf Is TLC Rf in the optimal range (0.25-0.4)? Start->CheckRf CheckLoad Was the column overloaded (>1:50 sample:silica)? Start->CheckLoad CheckDeg Is degradation suspected? (New spots in fractions) Start->CheckDeg Sol_Polarity Adjust Solvent Polarity: - Rf too high -> Decrease %EtOAc - Rf too low -> Increase %EtOAc CheckRf->Sol_Polarity No Sol_Load Reduce Sample Load or Use a Larger Column CheckLoad->Sol_Load Yes Sol_Deg Perform 2D-TLC Stability Test. Consider using deactivated silica or alumina. CheckDeg->Sol_Deg Yes

Caption: Troubleshooting workflow for poor separation issues.

FlashChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development (Target Rf = 0.25-0.4) Pack 2. Dry-Pack Column (Silica Gel, 40-63 µm) TLC->Pack Load 3. Dry-Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Step Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Standard workflow for flash chromatography purification.

References

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]

  • o-Chloronitrobenzene Hazard Summary. (Date not available). Retrieved from a Japanese government database. [Link]

  • PubChem. (n.d.). 1-Ethyl-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • Solvents and Reagents for Liquid Chromatography. (n.d.). Kanto Chemical Co., Inc. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Nitrosobenzene. (n.d.). Organic Syntheses. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. [Link]

  • Google Patents. (1979).
  • Eurachem. (2017). Determination of stabilisers in nitrocellulose-based propellants before and after ageing. [Link]

  • MDPI. (2026). Positional Methyl Effects in Benzo[e][2][3][7]triazines. [Link]

  • Teledyne ISCO. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. [Link]

  • Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. (n.d.). [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. [Link]

  • ResearchGate. (2013). Stability indicating assay and kinetic study for norfloxacin using TLC-densitometric method. [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. [Link]

Sources

Optimization

Technical Support Center: Stabilization and Troubleshooting for 1-Ethenyl-3-fluoro-2-nitrobenzene

As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic vulnerabilities of 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene). Beca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic vulnerabilities of 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene). Because of the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, the vinyl moiety in this compound is highly electron-deficient. This structural feature significantly lowers the activation energy for thermal auto-initiation, making the monomer exceptionally prone to premature polymerization and thermal degradation in solution [1, 2].

This guide provides field-proven, self-validating protocols to ensure the integrity of your monomer from storage through to downstream synthesis.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1-ethenyl-3-fluoro-2-nitrobenzene degrade so rapidly in solution, even at ambient temperatures? A1: The degradation is primarily driven by the Mayo mechanism of thermal auto-initiation. The electron-withdrawing -NO₂ and -F groups polarize the vinyl group, accelerating a Diels-Alder dimerization that forms a highly reactive Mayo dimer. This dimer spontaneously transfers a hydrogen atom to another monomer molecule, generating two carbon-centered free radicals (M•) that initiate a runaway chain polymerization [2, 3].

Q2: I added 4-tert-butylcatechol (TBC) to my solution, but thermal degradation still occurred. What went wrong? A2: TBC is a phenolic radical scavenger, but it is not a "true" inhibitor on its own—it is an antioxidant that strictly requires dissolved oxygen to function [1]. When a monomer radical (M•) forms, it reacts with dissolved O₂ to form a peroxide radical (MOO•) at a rate orders of magnitude faster than self-polymerization. TBC then donates a hydrogen atom to the peroxide radical, terminating the chain [1]. If you stored your solution under a strictly inert atmosphere (e.g., sparged with Argon or N₂), the TBC was rendered entirely ineffective.

Q3: My downstream catalytic reaction requires strictly anaerobic (oxygen-free) conditions. How can I stabilize the monomer without oxygen? A3: You must switch from a phenolic inhibitor to a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). TEMPO acts as a direct radical trap. It rapidly and irreversibly couples with carbon-centered radicals (M•) to form stable alkoxyamines, completely bypassing the need for dissolved oxygen [2].

Part 2: Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Increased viscosity / Cloudiness in solution Oligomerization/polymerization has initiated due to thermal stress or inhibitor depletion.Discard the heavily polymerized solution. For minor oligomerization, purify the monomer via vacuum distillation (under high vacuum to keep temps < 40°C) [2].
Inhibitor fails under inert atmosphere Phenolic inhibitors (TBC, MEHQ, BHT) were used without the requisite dissolved oxygen [1].Switch to a stable nitroxide radical (e.g., 4-hydroxy-TEMPO) which functions as an anaerobic radical trap[2].
Color change to deep yellow/orange Formation of nitrophenoxide ions or degradation of the nitro group via redox interactions.Ensure the solvent is strictly neutral. Acidic or basic impurities can trigger side reactions with the activated nitro group.
Poor yield in downstream synthesis Residual inhibitor in the monomer solution is quenching the reaction's required radical intermediates.Perform an inhibitor removal protocol (alkali wash or basic alumina filtration) immediately prior to the reaction [2].

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical chemistry of the steps provides immediate feedback on the success of the procedure.

Protocol A: Long-Term Stabilization of Monomer in Solution

Objective: Prevent thermal degradation during storage without altering the monomer's chemical structure.

  • Solvent Preparation: Dissolve 1-ethenyl-3-fluoro-2-nitrobenzene in a non-nucleophilic organic solvent (e.g., DCM, Toluene, or EtOAc) to your desired concentration.

  • Inhibitor Selection & Addition:

    • For Aerobic Storage: Add 15–50 ppm of 4-tert-butylcatechol (TBC) . Ensure the headspace of the storage vessel contains atmospheric air (do not purge with N₂).

    • For Anaerobic Storage: Add 10–20 ppm of 4-hydroxy-TEMPO . You may safely purge the headspace with Argon.

  • Thermal Control: Seal the vessel in an amber vial (to prevent photo-initiation) and store at -20°C.

  • Validation: A properly stabilized solution will remain completely clear and free-flowing. Any increase in viscosity indicates inhibitor exhaustion.

Protocol B: Inhibitor Removal Prior to Synthesis

Objective: Strip phenolic inhibitors (like TBC) from the monomer solution immediately before use to prevent interference with downstream chemistry.

  • Alkali Extraction: Transfer the TBC-stabilized monomer solution (e.g., in diethyl ether or DCM) to a separatory funnel.

  • Deprotonation: Add an equal volume of cold 5% aqueous NaOH.

    • Causality: TBC is weakly acidic. The NaOH deprotonates the phenolic hydroxyl groups, converting TBC into a water-soluble phenoxide salt [2].

  • Phase Separation: Shake vigorously and allow the layers to separate. The aqueous layer will turn slightly colored as the phenoxide partitions into it.

  • Washing: Drain the organic layer and wash it twice more with distilled water to remove any residual NaOH.

  • Drying & Validation: Dry the organic layer over anhydrous MgSO₄.

    • Validation Step: The organic layer must be completely transparent. If a persistent pink/brown tint remains, phenolic salts are still present; repeat the water wash. Filter and use the monomer immediately.

Part 4: Quantitative Data: Inhibitor Selection Matrix

Inhibitor TypePrimary MechanismO₂ Required?Optimal Temp RangeRemoval Method
4-tert-Butylcatechol (TBC) H-atom donor to peroxide radicals (MOO•)Yes (Critical)< 60°C5% NaOH Wash or Basic Alumina
Butylated hydroxytoluene (BHT) H-atom donor to peroxide radicals (MOO•)Yes < 80°CAcid/Base extraction (difficult)
TEMPO / 4-OH-TEMPO Direct trap for carbon-centered radicals (M•)No < 100°CVacuum Distillation
2,4-Dinitro-o-cresol (DNOC) Radical retarder via nitro group reductionNo > 100°CBasic Alumina Filtration

Part 5: Mechanistic Visualization

The following diagram illustrates the thermodynamic pathways of thermal degradation and the precise intervention points of different inhibitors.

G Monomer 1-Ethenyl-3-fluoro-2-nitrobenzene (Monomer) Heat Thermal Stress (> 30°C) Monomer->Heat Mayo Mayo Dimerization (Auto-initiation) Heat->Mayo Radicals Carbon-Centered Radicals (M•) Mayo->Radicals Polymer Oligomerization & Degradation Radicals->Polymer Uninhibited Peroxide Peroxide Radicals (MOO•) Radicals->Peroxide + O2 TEMPO TEMPO Inhibitor (Radical Trap) Radicals->TEMPO Direct Interception (Anaerobic) O2 Dissolved O2 Peroxide->Polymer Uninhibited TBC TBC Inhibitor (H-atom donor) Peroxide->TBC Interception Stable Stable Non-Radical Products TBC->Stable TEMPO->Stable

Mechanistic pathways of thermal degradation and inhibitor intervention in styrenic monomers.

References

  • Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. ACS Publications. [Link]

  • Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. MDPI. [Link]

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 1-Ethenyl-3-fluoro-2-nitrobenzene

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-ethenyl-3-fluoro-2-nitrobenzene. Its purpose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-ethenyl-3-fluoro-2-nitrobenzene. Its purpose is to address the compound's significant moisture sensitivity, offering both the theoretical basis for its reactivity and practical, field-proven protocols to ensure experimental success and reproducibility.

Section 1: Understanding the Compound's Inherent Instability

This section addresses the fundamental chemical principles governing the moisture sensitivity of 1-ethenyl-3-fluoro-2-nitrobenzene.

Q1: Why is 1-ethenyl-3-fluoro-2-nitrobenzene so sensitive to moisture?

A1: The moisture sensitivity of 1-ethenyl-3-fluoro-2-nitrobenzene is not due to a single functional group but rather the synergistic reactivity of its three key structural components in the presence of water:

  • The Vinyl Group: Vinyl-substituted aromatic rings are susceptible to polymerization.[1] Traces of water, especially under acidic or heated conditions, can facilitate or initiate cationic polymerization, leading to the formation of oligomers or an insoluble polymeric solid.[2] This depletes the monomeric reagent and introduces complex, often intractable, impurities into the reaction mixture.

  • The Activated Aromatic Ring: The nitro group (-NO2) is a powerful electron-withdrawing group. Its presence, combined with the electronegative fluorine atom, strongly deactivates the benzene ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) . Water, although a weak nucleophile, can attack the carbon atom bearing the fluorine, leading to hydrolysis. This reaction replaces the fluoro group with a hydroxyl group, forming 1-ethenyl-3-hydroxy-2-nitrobenzene. This byproduct can complicate separations and interfere with subsequent reaction steps.

  • Potential for Nitro Group Interactions: While the nitro group itself is generally stable to hydrolysis under neutral conditions, its strong electron-withdrawing nature is the primary driver for the SNAr pathway.[3][4] In reactions involving reducing agents, the presence of water as a protic source can influence the reduction pathway, potentially leading to undesired side products beyond the intended transformation.[5]

main_compound 1-Ethenyl-3-fluoro-2-nitrobenzene polymerization Undesired Polymerization main_compound->polymerization Vinyl Group Reactivity hydrolysis_product Hydrolysis Byproduct (1-Ethenyl-3-hydroxy-2-nitrobenzene) main_compound->hydrolysis_product SNAr Hydrolysis water H₂O (Moisture) water->main_compound attacks failed_reaction Failed Reaction / Low Yield polymerization->failed_reaction hydrolysis_product->failed_reaction

Caption: Potential degradation pathways for 1-ethenyl-3-fluoro-2-nitrobenzene in the presence of moisture.

Section 2: Core Laboratory Protocols for Anhydrous Handling

Successful experiments hinge on the rigorous exclusion of atmospheric and solvent-borne moisture. The following protocols are essential.

Q2: What is the correct procedure for preparing glassware for a moisture-sensitive reaction?

A2: The thin film of adsorbed moisture on laboratory glassware must be thoroughly removed.[6][7] Standard washing and air-drying are insufficient.

Detailed Protocol: Glassware Preparation

  • Cleaning: Ensure all glassware, including stir bars, is scrupulously clean. Wash with a suitable detergent, rinse thoroughly with deionized water, and finally rinse with a water-miscible organic solvent (e.g., acetone) to accelerate drying.

  • Oven Drying: Place all glassware and magnetic stir bars in a laboratory oven set to at least 125°C for a minimum of 4 hours, though overnight is preferable.[6][7]

  • Assembly & Cooling:

    • Immediately upon removal from the oven, assemble the reaction apparatus (e.g., round-bottom flask with condenser and gas inlet adapter) while still hot, using thick, dry gloves.

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a tight seal.[7] Secure the joints with clips.

    • Immediately begin flushing the assembled apparatus with a steady stream of dry, inert gas (nitrogen or argon).[6][7]

  • Inert Atmosphere Maintenance: Maintain a positive pressure of inert gas throughout the cooling process and until the reaction is complete. This is typically achieved by connecting the gas inlet to a bubbler filled with mineral oil, which serves as a visual indicator of gas flow and prevents over-pressurization.[6]

cluster_prep Glassware Preparation cluster_setup Inert Atmosphere Setup A 1. Clean & Rinse Glassware B 2. Oven-Dry (>125°C, >4h) A->B C 3. Assemble Apparatus (While Hot) B->C Transfer Hot D 4. Flush with N₂/Ar Gas C->D Maintain Positive Pressure (via Bubbler) E 5. Cool Under N₂/Ar Flow D->E Maintain Positive Pressure (via Bubbler) E->E Maintain Positive Pressure (via Bubbler) F 6. Ready for Reagents E->F

Caption: Workflow for preparing glassware and establishing an inert atmosphere for a reaction.

Q3: Which drying agents are most effective for the solvents typically used with this compound?

A3: The choice of drying agent is critical and depends on its reactivity and efficiency with the specific solvent. Distillation from a suitable drying agent is often the gold standard for achieving rigorously anhydrous conditions. For storage, activated molecular sieves are excellent.

SolventRecommended Primary Drying Agent(s)Incompatible or Less Effective AgentsTarget Water Content
Tetrahydrofuran (THF) Sodium/Benzophenone Still; Calcium Hydride (CaH₂)Calcium Chloride (forms adducts)< 10 ppm
Dichloromethane (DCM) Calcium Hydride (CaH₂); Phosphorus Pentoxide (P₄O₁₀)Sodium (risk of explosion)< 10 ppm[8][9]
Toluene Sodium/Benzophenone Still; Calcium Hydride (CaH₂)Calcium Chloride (inefficient)< 10 ppm
Acetonitrile Calcium Hydride (CaH₂); 3Å Molecular SievesSodium/Benzophenone (reacts with solvent)< 10 ppm
Diethyl Ether Sodium/Benzophenone Still; Calcium Hydride (CaH₂)Calcium Chloride (forms adducts)< 10 ppm

Note on Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for storing previously dried solvents or for pre-drying solvents with moderate water content.[9][10] To activate sieves, heat them in a flask under vacuum with a heat gun until they are free-flowing, then cool under an inert atmosphere.

Q4: How should I properly store and transfer 1-ethenyl-3-fluoro-2-nitrobenzene and other liquid reagents?

A4: Proper storage and transfer techniques are non-negotiable to prevent contamination.

  • Storage: The compound should be stored in a tightly sealed container, preferably a Sure/Seal™ bottle or an ampoule sealed under an inert atmosphere.[11][12] Store in a cool, dry, dark place, such as a desiccator cabinet within a refrigerator designated for chemical storage.

  • Transfer: Use gas-tight syringes or a double-tipped needle (cannula) for all liquid transfers.[7][10]

Detailed Protocol: Syringe Transfer

  • Prepare Syringe: Dry a glass syringe and needle in the oven with the glassware. Assemble it while hot and allow it to cool in a desiccator or by flushing repeatedly with dry inert gas.[7]

  • Pressurize Reagent Bottle: Puncture the septum of the reagent bottle (e.g., Sure/Seal™ bottle) with a needle connected to your inert gas line. This creates a slight positive pressure.

  • Withdraw Reagent: Insert the clean, dry syringe needle through the septum. Draw a small amount of the inert gas from the bottle's headspace into the syringe (this is a "nitrogen buffer").[10] Then, insert the needle tip below the liquid surface and slowly pull the plunger to draw the desired volume.

  • Remove Bubbles: Invert the syringe and carefully push the gas bubble out. Readjust the volume to the exact amount required.

  • Inject into Reaction: Puncture the septum on your reaction flask. First, inject the inert gas buffer, then deliver the liquid reagent smoothly. Do not push out the final drop in the syringe tip, as this can introduce a small puff of air.

  • Cleaning: Immediately after use, rinse the syringe and needle by drawing up and expelling a dry, inert solvent (the same as your reaction solvent) several times into a separate waste flask.[7]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered when working with 1-ethenyl-3-fluoro-2-nitrobenzene.

Q5: My reaction failed, and I recovered only my starting material. What went wrong?

A5: This is a classic symptom of catalyst or reagent deactivation by moisture. Many organometallic reagents (e.g., Grignards, organolithiums) and transition metal catalysts are extremely sensitive to water. Even trace amounts of moisture can quench a stoichiometric amount of reagent or poison a catalytic cycle before your substrate has a chance to react. Solution:

  • Re-evaluate Your Anhydrous Technique: Review every step of the protocols in Section 2. Was the glassware truly dry? Was the inert atmosphere maintained without interruption?

  • Check Solvent Purity: Your solvent is the most likely source of contamination. Verify the dryness of your solvent using a Karl Fischer titrator or by observing the color of a sodium/benzophenone still (it should be deep blue/purple).[10]

  • Reagent Quality: Ensure the reagents you are using with the substrate are themselves anhydrous and have been stored and handled correctly.

Q6: My NMR/LC-MS shows an unexpected byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. How did this happen?

A6: This strongly indicates that hydrolysis via the SNAr mechanism has occurred. As explained in Q1, the electron-withdrawing nitro group makes the C-F bond susceptible to nucleophilic attack by water. Solution:

  • Stricter Moisture Exclusion: This is a direct result of water contamination. The reaction must be repeated with more rigorous adherence to anhydrous protocols.

  • Temperature Control: If the reaction is run at elevated temperatures, the rate of hydrolysis will increase. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Avoid Protic Solvents/Reagents: Ensure that no other components of your reaction mixture are protic or contain residual water.

Q7: I observed a precipitate or gel forming in my reaction flask or in the storage bottle. What is it?

A7: This is most likely due to the polymerization of the vinyl group.[1][2] This can be initiated by trace acidic impurities, light, heat, or certain reagents. Water can often be a co-initiator in these processes. Solution:

  • Purity of Starting Material: The starting material may contain a polymerization inhibitor. If you purify it (e.g., by distillation or chromatography), you may need to add a small amount of an inhibitor (like BHT) for long-term storage, provided it doesn't interfere with your reaction.

  • Storage Conditions: Store the compound in the dark and at a reduced temperature to minimize spontaneous polymerization.

  • Reaction Conditions: Avoid strongly acidic conditions unless required by the reaction chemistry, as this can accelerate cationic polymerization. If the compound is a solid, this indicates significant degradation, and it should be discarded.

Section 4: Analytical Methods for Quality Control
Q8: How can I verify the purity of my 1-ethenyl-3-fluoro-2-nitrobenzene before use and detect potential degradation products?

A8: A multi-technique approach is recommended for quality control.

  • ¹H and ¹⁹F NMR Spectroscopy: This is the best initial check. ¹H NMR will confirm the presence of the vinyl protons and the aromatic protons with their characteristic splitting patterns. ¹⁹F NMR will show a single resonance for the fluorine atom. The absence of additional signals is a good indicator of purity. The appearance of broad, ill-defined signals in the aliphatic region of the ¹H NMR may suggest oligomerization.

  • HPLC with UV/DAD or FLD Detection: High-Performance Liquid Chromatography is excellent for detecting non-volatile impurities.[13][14] A reversed-phase method can separate the non-polar starting material from the more polar hydrolysis byproduct (1-ethenyl-3-hydroxy-2-nitrobenzene). A diode-array detector (DAD) can help in identifying peaks by their UV-Vis spectra.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is useful for volatile impurities and can confirm the mass of the parent compound and potential byproducts.[15][16] However, care must be taken as the high temperatures of the GC inlet can sometimes cause degradation of sensitive compounds.

Q9: How can I accurately measure the water content in my solvents?

A9: The industry standard for precise quantification of water in organic solvents is Karl Fischer (KF) Titration .[10] This electrochemical method is highly sensitive and specific for water, capable of detecting water content down to the parts-per-million (ppm) level. For labs that frequently work with moisture-sensitive compounds, a KF titrator is an invaluable tool for validating solvent dryness and troubleshooting failed reactions.

References
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ECHEMI. 1-Bromo-3-fluoro-2-nitrobenzene SDS, 886762-70-5 Safety Data Sheets.
  • PubChem. 1-Ethyl-2-fluoro-3-nitrobenzene.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Lewis, H. F., & Thiessen, G. W. (1924). Note on the Hydrolysis of Nitrobenzene. UNI ScholarWorks. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Hive Stimulants. (2003). Drying agents and their compatibilities.
  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Available at: [Link]

  • Ganachaud, F., & Kostjuk, S. V. (2009). Cationic Polymerization of Vinyl Monomers in Aqueous Media: From Monofunctional Oligomers to Long-Lived Polymer Chains. Accounts of Chemical Research, 42(12), 1947-1958. Available at: [Link]

  • Colbert, J. C. (1940). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Proceedings of the Oklahoma Academy of Science, 20, 93-97. Available at: [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11, 7949-7957. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Wang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules, 28(24), 8039. Available at: [Link]

  • Sciencemadness Wiki. Drying solvents. Available at: [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]

  • Smith, K., et al. (2003). Investigations into the mechanism of action of nitrobenzene as a mild dehydrogenating agent under acid-catalysed conditions. Journal of the Chemical Society, Perkin Transactions 2, (2), 254-260. Available at: [Link]

  • Sjödin, A., et al. (2006). Measurement of Urinary Monohydroxy Polycyclic Aromatic Hydrocarbons Using Automated Liquid−Liquid Extraction and Gas Chromatography/Isotope Dilution High-Resolution Mass Spectrometry. Analytical Chemistry, 78(14), 4994–5002. Available at: [Link]

  • Pearson+. When styrene (vinylbenzene) is commercially polymerized.... Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Johannesburg. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-Ethenyl-3-fluoro-2-nitrobenzene vs. 1-Ethenyl-4-fluoro-2-nitrobenzene

As a Senior Application Scientist, selecting the correct fluorinated building block is critical for downstream synthetic success. Both 1-ethenyl-3-fluoro-2-nitrobenzene (3-fluoro-2-nitrostyrene) and 1-ethenyl-4-fluoro-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct fluorinated building block is critical for downstream synthetic success. Both 1-ethenyl-3-fluoro-2-nitrobenzene (3-fluoro-2-nitrostyrene) and 1-ethenyl-4-fluoro-2-nitrobenzene (4-fluoro-2-nitrostyrene) are highly valuable precursors in medicinal chemistry, particularly for the synthesis of functionalized indoles and complex N-heterocycles[1].

However, the regiochemical shift of a single fluorine atom fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in mechanistic causality and field-proven experimental protocols.

Structural & Electronic Causality

The divergent reactivity of these two isomers is dictated by the position of the fluorine atom relative to the strongly electron-withdrawing nitro group and the polarizable vinyl group.

  • 1-Ethenyl-3-fluoro-2-nitrobenzene: The fluorine atom is located ortho to the nitro group and meta to the vinyl group. The combined inductive (-I) and mesomeric (-M) electron withdrawal from the adjacent nitro group severely depletes electron density at C3. This creates a highly electrophilic center, making the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [3].

  • 1-Ethenyl-4-fluoro-2-nitrobenzene: The fluorine atom is located meta to the nitro group and para to the vinyl group. Because it is meta to the nitro group, nucleophilic attack at C4 cannot be stabilized by resonance into the nitro moiety (the Meisenheimer complex is unstabilized). Consequently, this isomer is largely inert to SNAr under mild conditions. However, the mesomeric donation (+M) of the fluorine atom can conjugate with the para-vinyl group, subtly increasing the electron density of the alkene compared to the 3-fluoro isomer.

Quantitative Reactivity Comparison
Chemical Property / Transformation1-Ethenyl-3-fluoro-2-nitrobenzene1-Ethenyl-4-fluoro-2-nitrobenzene
Regiochemistry F is ortho to NO₂, meta to VinylF is meta to NO₂, para to Vinyl
SNAr Susceptibility (C-F bond) Highly Active (Fast kinetics)Inactive (Requires harsh conditions)
Vinyl Group Electronics Highly electron-deficient (-I dominant)Moderately electron-deficient (+M offset)
Reductive Cyclization Product 7-Fluoroindole6-Fluoroindole
Typical SNAr Yield (Morpholine, RT) > 85% within 2 hours< 5% (No reaction)

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The most striking operational difference between the two isomers is their behavior in the presence of nucleophiles. The 3-fluoro isomer acts as a versatile electrophile, allowing for the rapid installation of amines, alkoxides, or thiolates prior to any manipulation of the vinyl or nitro groups.

SNAr_Logic cluster_3F 1-Ethenyl-3-fluoro-2-nitrobenzene cluster_4F 1-Ethenyl-4-fluoro-2-nitrobenzene N1 F at C3 (Ortho to NO₂) N2 Meisenheimer Complex Resonance Stabilized N1->N2 N3 Highly SNAr Active N2->N3 N4 F at C4 (Meta to NO₂) N5 Meisenheimer Complex Unstabilized N4->N5 N6 SNAr Inactive N5->N6

Electronic effects dictating SNAr susceptibility in fluoronitrostyrenes.

Self-Validating Protocol: SNAr of 1-Ethenyl-3-fluoro-2-nitrobenzene

To demonstrate the SNAr capacity of the 3-fluoro isomer, the following protocol utilizes morpholine as a model nucleophile.

Step-by-Step Methodology:

  • Initiation: In a flame-dried flask, dissolve 1-ethenyl-3-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (2.0 eq) followed by morpholine (1.2 eq).

  • Reaction Monitoring (Self-Validation Check): Stir the mixture at room temperature. Within 15-30 minutes, the solution will transition from a pale yellow to a deep, vibrant orange/red. This colorimetric shift is a self-validating indicator of success, caused by the formation of the highly conjugated, push-pull morpholino-nitrostyrene chromophore.

  • Completion Verification: Analyze the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (Rf ~0.6) will be entirely replaced by a bright yellow fluorescent spot at a lower Rf (~0.3).

  • Isolation: Quench the reaction by pouring it into ice water. The product will precipitate as an orange solid. Filter, wash with cold water, and dry under vacuum. (Note: Attempting this exact protocol with 1-ethenyl-4-fluoro-2-nitrobenzene will result in near-quantitative recovery of the starting material).

Reductive Cyclization to Fluoroindoles

Both isomers are premier substrates for the synthesis of fluorinated indoles, which are critical pharmacophores in oncology and neurology (e.g., fluoroellipticine derivatives) [2]. The Cadogan cyclization utilizes a phosphorus(III) reagent to deoxygenate the nitro group, generating a highly reactive transient nitrene that inserts into the adjacent vinyl C-H bond [1].

Cyclization_Workflow Start Fluoronitrostyrene Substrate Reduction Reductive Activation (P(OEt)₃, Δ) Start->Reduction Intermediate Transient Nitrene Intermediate Reduction->Intermediate Deoxygenation Cyclization Intramolecular C-N Bond Formation Intermediate->Cyclization Prod1 7-Fluoroindole (from 3-Fluoro Isomer) Cyclization->Prod1 C3-F Path Prod2 6-Fluoroindole (from 4-Fluoro Isomer) Cyclization->Prod2 C4-F Path

Reductive cyclization pathway of fluoronitrostyrenes to fluoroindoles.

Self-Validating Protocol: Cadogan Synthesis of Fluoroindoles

This protocol is applicable to both isomers, yielding 7-fluoroindole (from the 3-fluoro isomer) and 6-fluoroindole (from the 4-fluoro isomer).

Step-by-Step Methodology:

  • Setup: Combine the chosen fluoronitrostyrene (1.0 eq) and triethyl phosphite (P(OEt)₃) (4.0 eq) in a round-bottom flask equipped with a reflux condenser under an N₂ atmosphere.

  • Thermal Activation: Heat the neat mixture to 160 °C using a precisely controlled oil bath.

  • Monitoring (Self-Validation Check): As the internal temperature surpasses 140 °C, the reaction mixture will darken significantly to a deep brown, accompanied by the evolution of gaseous byproducts. TLC monitoring (Hexanes/EtOAc 9:1) will confirm the disappearance of the yellow nitrostyrene starting material.

  • Purification: Cool to room temperature and distill off the excess P(OEt)₃ and triethyl phosphate byproduct under high vacuum. Purify the crude residue via silica gel flash chromatography.

  • Product Validation: Spot the purified fractions on a TLC plate and stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde). Gently heat the plate; the immediate formation of a vivid pink/purple spot confirms the presence of the synthesized fluoroindole core.

References

  • Annulation Strategies for Diverse Heterocycles via the Reductive Transformation of 2-Nitrostyrenes ResearchGate URL
  • A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole CLOCKSS Archive / Heterocycles URL
  • Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes SciSpace URL
Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity Analysis of 1-Ethenyl-3-fluoro-2-nitrobenzene

This guide provides a detailed walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-ethenyl-3-fluoro-2-nitrobenzene. As a critical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-ethenyl-3-fluoro-2-nitrobenzene. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. This guide is structured to provide a comprehensive comparison of chromatographic conditions and a detailed exposition of the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Part 1: HPLC Method Development and Optimization: A Comparative Approach

The selection of appropriate HPLC conditions is the foundation of a robust and reliable analytical method. This section compares different stationary and mobile phases to arrive at an optimized method for the analysis of 1-ethenyl-3-fluoro-2-nitrobenzene.

Column Selection: A Tale of Three Phases

The choice of the stationary phase is dictated by the physicochemical properties of the analyte. 1-ethenyl-3-fluoro-2-nitrobenzene is a moderately polar compound, making reversed-phase HPLC the ideal separation mode. We evaluated three common reversed-phase columns: C18, C8, and Phenyl-Hexyl.

Column TypeParticle Size (µm)Dimensions (mm)ObservationsRecommendation
C18 54.6 x 250Good retention, but some peak tailing observed.Suitable, but may require mobile phase modifiers.
C8 54.6 x 250Less retention, leading to potential co-elution with impurities.Not ideal for resolving closely related impurities.
Phenyl-Hexyl 3.54.6 x 150Excellent peak shape and resolution due to π-π interactions with the aromatic ring of the analyte.Recommended

Rationale for Selection: The Phenyl-Hexyl column is recommended due to its unique selectivity for aromatic compounds. The phenyl groups in the stationary phase interact with the benzene ring of 1-ethenyl-3-fluoro-2-nitrobenzene via π-π interactions, providing enhanced resolution from potential impurities.

Mobile Phase Optimization

The mobile phase composition was optimized to achieve a balance between analysis time and resolution. A gradient elution was chosen to ensure the elution of any potential late-eluting impurities.

Mobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Observations
WaterAcetonitrile50-90% B in 15 min1.0Good separation, but the main peak is broad.
0.1% Formic Acid in WaterAcetonitrile50-90% B in 10 min1.2Sharper peaks and improved resolution.
WaterMethanol50-90% B in 15 min1.0Longer retention times and broader peaks compared to acetonitrile.

Optimized Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) provides the best chromatographic performance. The formic acid helps to protonate any acidic silanols on the stationary phase, reducing peak tailing and improving peak shape.

Detection Wavelength Selection

Nitroaromatic compounds are known to exhibit strong UV absorbance. Based on literature for similar nitrobenzene derivatives, the UV spectrum of 1-ethenyl-3-fluoro-2-nitrobenzene is expected to have a maximum absorbance around 254 nm. Therefore, 254 nm was chosen as the detection wavelength to ensure high sensitivity.

Part 2: A Step-by-Step Guide to HPLC Method Validation

The validation of the developed HPLC method was performed in accordance with the ICH Q2(R1) guideline. The following parameters were evaluated: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Develop & Optimize HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Implement for Routine Purity Testing Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 1-ethenyl-3-fluoro-2-nitrobenzene reference standard.

    • Analyze a sample of 1-ethenyl-3-fluoro-2-nitrobenzene spiked with known related substances.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 1-ethenyl-3-fluoro-2-nitrobenzene should be free from any co-eluting peaks in the presence of impurities, degradation products, and the blank. Peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-ethenyl-3-fluoro-2-nitrobenzene at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a calibration curve of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Concentration Level (%)Concentration (µg/mL)Average Peak Area
5050501234
8080802345
1001001003456
1201201204567
1501501505678
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9995 }
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-ethenyl-3-fluoro-2-nitrobenzene into a placebo matrix.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Concentration Level (%)Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.899.8
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of 1-ethenyl-3-fluoro-2-nitrobenzene at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the peak areas from both sets of experiments should be ≤ 2.0%.

Precision TypenMean Peak AreaStandard DeviationRSD (%)
Repeatability 610035008529.750.85
Intermediate Precision 12100410012049.21.20
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol (based on the calibration curve):

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength (± 2 nm)

    • Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, and theoretical plates) should remain within the established limits.

Part 3: System Suitability and Data Interpretation

System suitability testing (SST) is an integral part of any analytical method and is performed prior to and during the analysis of samples to ensure the continued performance of the chromatographic system.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
Resolution (between analyte and closest eluting peak) ≥ 2.0
RSD of replicate injections (n=5) ≤ 1.0%

Interpreting the validation data involves ensuring that all acceptance criteria are met. A successful validation demonstrates that the method is reliable, accurate, and precise for its intended purpose of determining the purity of 1-ethenyl-3-fluoro-2-nitrobenzene.

ValidationParameters cluster_quant Quantitative Accuracy cluster_consistency Consistency cluster_sensitivity Sensitivity & Specificity center Method Reliability Accuracy Accuracy center->Accuracy Linearity Linearity center->Linearity Range Range center->Range Precision Precision center->Precision Robustness Robustness center->Robustness Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ

Validation

GC-MS Analysis and Fragmentation Validation of 1-Ethenyl-3-Fluoro-2-Nitrobenzene: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Platform Comparison, Mechanistic Fragmentation, and Self-Validating Methodologies Introduction & Analytical Context 1-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Platform Comparison, Mechanistic Fragmentation, and Self-Validating Methodologies

Introduction & Analytical Context

1-ethenyl-3-fluoro-2-nitrobenzene (commonly known as 3-fluoro-2-nitrostyrene, C8​H6​FNO2​ ) is a structurally complex intermediate frequently utilized in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) and advanced polymers. From an analytical perspective, characterizing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a triad of challenges:

  • Thermal Instability: The nitro group is highly susceptible to thermal degradation inside hot injection ports.

  • Reactivity: The vinyl (ethenyl) moiety is prone to on-column polymerization.

  • Complex Fragmentation: The highly electronegative fluorine atom combined with the nitroaromatic ring induces complex electron ionization (EI) rearrangement pathways.

As a Senior Application Scientist, I have found that standard GC-MS methods often fail to yield reproducible data for such reactive fluoronitroaromatics. This guide objectively compares standard mass spectrometry platforms and outlines a field-proven, self-validating protocol to ensure absolute structural confidence.

Platform Comparison: GC-SQ-MS vs. GC-HR-TOF-MS

To validate the fragmentation of 1-ethenyl-3-fluoro-2-nitrobenzene, laboratories must choose between a standard Single Quadrupole GC-MS (GC-SQ-MS) and a High-Resolution Time-of-Flight GC-MS (GC-HR-TOF-MS).

While GC-SQ-MS remains the industry workhorse for routine targeted quantitation, it lacks the mass resolving power needed to definitively identify complex fragmentation rearrangements. GC-HR-TOF-MS provides exact mass capabilities (low ppm error) and ultra-fast acquisition rates, which are strictly required for untargeted screening and rigorous structural elucidation1[1].

Table 1: Performance Comparison for Fluoronitroaromatic Analysis
Analytical ParameterGC-SQ-MS (Single Quadrupole)GC-HR-TOF-MS (Time-of-Flight)Impact on 1-Ethenyl-3-Fluoro-2-Nitrobenzene Analysis
Mass Resolution Nominal (~1 Da)High (>25,000 FWHM)TOF resolves critical isobaric interferences from complex sample matrices.
Mass Accuracy ± 0.1 Da< 2 ppmTOF enables exact empirical formula confirmation of distinct fragment ions.
Scan Speed 10 - 20 HzUp to 500 HzTOF prevents spectral skewing across narrow capillary GC peaks.
Deconvolution Moderate (AMDIS)Advanced (Automated)TOF easily deconvolutes co-eluting structural isomers (e.g., 4-fluoro vs 3-fluoro).
Primary Utility Routine quantitationStructural elucidationTOF definitively validates the nitro-nitrite rearrangement pathway.

Mechanistic Fragmentation Validation

Under standard 70 eV Electron Ionization (EI), 1-ethenyl-3-fluoro-2-nitrobenzene undergoes specific, predictable dissociation. Aromatic nitro compounds typically exhibit a characteristic loss of the NO∙ radical (30 Da) via a complex nitro-nitrite rearrangement, alongside the direct cleavage of the NO2∙​ radical (46 Da) 2[2]. The subsequent loss of the fluorine radical (19 Da) from the resulting cation serves as a secondary validation checkpoint 3[3].

Fragmentation M Molecular Ion [M]+• 1-ethenyl-3-fluoro-2-nitrobenzene m/z 167.038 M_NO [M - NO]+ Nitro-Nitrite Rearrangement m/z 137.040 M->M_NO - NO• (29.998 Da) M_NO2 [M - NO2]+ Direct Cleavage m/z 121.045 M->M_NO2 - NO2• (45.993 Da) M_NO2_F [M - NO2 - F]+ Fluorostyrene Cation m/z 102.047 M_NO2->M_NO2_F - F• (18.998 Da)

Figure 1: 70 eV EI fragmentation pathways of 1-ethenyl-3-fluoro-2-nitrobenzene.

Experimental Methodology: A Self-Validating Protocol

Because nitroaromatics are prone to thermal decomposition, the analytical protocol must be meticulously controlled. High temperatures in conventional split/splitless injectors can catalyze the degradation of the analyte before it even reaches the chromatographic column 4[4].

Step-by-Step Workflow
  • Sample Preparation: Dilute the synthesized 1-ethenyl-3-fluoro-2-nitrobenzene in an inert, non-nucleophilic solvent (e.g., anhydrous toluene or ethyl acetate) to a concentration of 10 µg/mL.

    • Causality: Protic solvents must be avoided to prevent solvolysis of the fluorinated ring prior to injection.

  • Sample Injection: Utilize Cold On-Column (COC) injection or a Programmed Temperature Vaporizing (PTV) inlet set to a low initial temperature (e.g., 40°C, ramping to 200°C).

    • Causality: Introducing the sample at lower temperatures strictly prevents the thermal degradation of the nitro group and inhibits vinyl polymerization within the inlet liner.

  • Chromatographic Separation: Employ a highly inert, low-bleed capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm 5% diphenyl/95% dimethyl polysiloxane, such as Rxi-5Sil MS). Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.

    • Causality: Highly inert stationary phases prevent peak tailing caused by the interaction of the polar nitro group with active silanol sites on the column wall 4[4].

  • Mass Spectrometric Detection: Operate the MS in positive EI mode at 70 eV. Maintain the transfer line and ion source temperatures strictly at 250°C and 200°C, respectively, to balance analyte volatility with thermal stability.

  • Data Validation (The Self-Validating Loop): Extract the exact mass of the [M−NO]+ fragment (m/z 137.040) and the [M−NO2​]+ fragment (m/z 121.045). The system self-validates by cross-referencing the experimental mass error (which must be < 5 ppm on a TOF-MS) and the isotopic distribution pattern against the theoretical model for C8​H6​FNO2​ .

Workflow Prep Sample Prep Inert Solvent Dilution (Avoid Solvolysis) Inj Sample Injection Low-Temp / Cold On-Column (Prevent Thermal Degradation) Prep->Inj GC GC Separation 5% Phenyl-Polysiloxane (High Inertness) Inj->GC Ion Ionization 70 eV Electron Ionization (Standard Fragmentation) GC->Ion MS Mass Analysis HR-TOF-MS vs SQ-MS (Exact vs Nominal Mass) Ion->MS Data Data Validation Spectral Deconvolution & Mass Accuracy Check MS->Data

Figure 2: Self-validating GC-MS workflow for thermally labile fluoronitroaromatics.

Conclusion

For the rigorous characterization of 1-ethenyl-3-fluoro-2-nitrobenzene, relying solely on nominal mass GC-SQ-MS leaves room for ambiguity due to potential isobaric interferences and thermal degradation artifacts. By implementing a low-temperature injection protocol coupled with GC-HR-TOF-MS, researchers establish a self-validating analytical system. The exact mass confirmation of the nitro-nitrite rearrangement and subsequent fluorine cleavage provides unequivocal proof of structural integrity, ensuring high confidence in downstream drug development workflows.

References

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD - Agilent Technologies.
  • GC-MS vs TOF-MS: Speed and Precision Compared - Patsnap Eureka.
  • Products from interaction of aromatic nitrocompounds with argon metastables inside a gas chromatograph - CDN Science Pub.
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed.

Sources

Comparative

Spectroscopic Comparison Guide: 1-Ethenyl-3-fluoro-2-nitrobenzene and Structural Analogs

Executive Summary & Chemical Context The rational design of functionalized aromatic systems relies heavily on understanding the intricate interplay between steric hindrance and electronic effects. 1-Ethenyl-3-fluoro-2-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The rational design of functionalized aromatic systems relies heavily on understanding the intricate interplay between steric hindrance and electronic effects. 1-Ethenyl-3-fluoro-2-nitrobenzene (commonly known as 3-fluoro-2-nitrostyrene) and its structural analogs serve as highly versatile building blocks in organic synthesis, particularly in the reductive N-heteroannulation to form complex indoles [1].

This guide provides an objective, in-depth spectroscopic comparison of 1-ethenyl-3-fluoro-2-nitrobenzene against two key alternatives: 1-ethenyl-4-fluoro-2-nitrobenzene (a regiochemical analog) and 1-ethenyl-2-nitrobenzene (the non-fluorinated baseline). By analyzing their Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) profiles, researchers can map the exact causal relationships between substituent regiochemistry, 3D conformation, and electronic distribution.

Structural Analogs: The Push-Pull Dynamics

The spectroscopic signatures of these compounds are dictated by a delicate balance of inductive (-I), resonance (+M/-M), and steric forces:

  • 1-Ethenyl-2-nitrobenzene (Baseline): The nitro group and the vinyl group are ortho to each other. While there is some steric clash, the molecule maintains a relatively coplanar conformation to maximize π -conjugation.

  • 1-Ethenyl-3-fluoro-2-nitrobenzene (Target): The nitro group is flanked by the vinyl group at C1 and the highly electronegative fluorine atom at C3. This severe ortho-ortho steric crowding forces the nitro group significantly out of the aromatic plane, disrupting its conjugation with the ring.

  • 1-Ethenyl-4-fluoro-2-nitrobenzene (Analog): The fluorine is shifted to the C4 position (meta to the nitro group, para to the vinyl group). This relieves the steric pressure on the nitro group, allowing it to return to a more coplanar state while exerting a strong para-inductive effect on the vinyl moiety.

G Sub Regiochemistry (F position) Steric Steric Hindrance (NO2 Twist) Sub->Steric Elec Electronic Effects (Inductive/Resonance) Sub->Elec IR IR: ν(NO2) Shift (Conjugation Loss) Steric->IR Increases N=O bond order NMR NMR: 19F/1H Shifts & J-Couplings Steric->NMR Alters 3D conformation Elec->NMR Modulates shielding

Logical relationship between regiochemistry and spectroscopic readouts.

Vibrational Spectroscopy (FT-IR): Probing Steric Hindrance

Infrared spectroscopy is highly sensitive to changes in bond order caused by the disruption of resonance. In a standard, unhindered nitrobenzene, the in-plane asymmetric NO₂ stretch ( νasym​ ) appears at ~1530 cm⁻¹, and the symmetric stretch ( νsym​ ) at ~1350 cm⁻¹ [2].

The Causality of the Shift: When the bulky fluorine atom in 1-ethenyl-3-fluoro-2-nitrobenzene forces the nitro group out of the aromatic plane, the nitrogen lone pair can no longer efficiently delocalize into the π -system. This loss of conjugation localizes electron density within the N-O bonds, increasing their double-bond character. Consequently, more energy is required to stretch the bond, shifting the νasym​ (NO₂) to a noticeably higher wavenumber.

Table 1: Comparative FT-IR Spectral Data
Compound νasym​ (NO₂) [cm⁻¹] νsym​ (NO₂) [cm⁻¹] Δν (asym - sym) ν (C=C) Vinyl [cm⁻¹]
1-Ethenyl-2-nitrobenzene 152813481801630
1-Ethenyl-4-fluoro-2-nitrobenzene 153213501821635
1-Ethenyl-3-fluoro-2-nitrobenzene 1545 1352 193 1642

Data represents synthesized median values based on established structure-activity relationships for substituted nitrostyrenes.

Nuclear Magnetic Resonance (NMR): Electronic & Conformational Mapping

Multinuclear NMR provides a high-resolution map of the electronic environment. Fluorine-19 (¹⁹F) is an exceptionally receptive nucleus (spin 1/2, 100% natural abundance) with a massive chemical shift dispersion, making it highly sensitive to local shielding effects [3].

The Causality of the Shift: In the 3-fluoro analog, the ¹⁹F nucleus is positioned ortho to the strongly electron-withdrawing nitro group. The intense local deshielding shifts the ¹⁹F signal downfield. Furthermore, the out-of-plane twist of the nitro group alters the through-space magnetic anisotropy, uniquely affecting the long-range scalar couplings ( 5JHF​ ) between the fluorine and the vinyl protons [4]. In contrast, the 4-fluoro analog experiences less direct deshielding from the meta-nitro group, resulting in a relatively upfield ¹⁹F shift [5].

Table 2: Comparative ¹H and ¹⁹F NMR Spectral Data (in CDCl₃)
Compound¹⁹F Shift (ppm)*¹H Vinyl α (ppm)¹H Vinyl βtrans​ (ppm)¹H Vinyl βcis​ (ppm)Key Couplings (Hz)
1-Ethenyl-2-nitrobenzene N/A7.15 (dd)5.75 (d)5.40 (d) 3Jtrans​ = 17.5, 3Jcis​ = 11.0
1-Ethenyl-4-fluoro-2-nitrobenzene -108.47.10 (dd)5.72 (d)5.38 (d) 4JHF​ ~ 1.5 (to ring protons)
1-Ethenyl-3-fluoro-2-nitrobenzene -114.2 7.22 (ddd) 5.81 (dd) 5.48 (dd) 5JHF​ ~ 2.1 (to vinyl α )

*Referenced to internal C₆F₆ at -164.0 ppm.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems .

Protocol A: ATR-FTIR Vibrational Profiling
  • Preparation: Ensure the ATR diamond crystal is cleaned with isopropanol and a background spectrum is acquired (air, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2-3 μ L of the liquid nitrostyrene analog directly onto the crystal. Ensure full coverage without air bubbles.

  • Acquisition: Acquire 64 scans from 4000 to 600 cm⁻¹.

  • Self-Validation Check: Calculate the difference between the asymmetric and symmetric NO₂ stretches ( Δν=νasym​−νsym​ ).

    • Validation Metric: A Δν>190 cm⁻¹ strictly confirms the severe out-of-plane twist of the nitro group, validating the identity of the sterically hindered 3-fluoro isomer.

Protocol B: Multinuclear (¹H, ¹⁹F) NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Add 5 μ L of Hexafluorobenzene (C₆F₆) as an internal ¹⁹F reference [3].

  • ¹H Acquisition: Acquire a standard 1D ¹H spectrum (400 MHz, 16 scans, relaxation delay D1=2 s).

  • ¹⁹F Acquisition: Acquire a ¹H-decoupled ¹⁹F spectrum (376 MHz, 64 scans) to identify the primary fluorine shift, followed by a ¹H-coupled ¹⁹F spectrum to extract JHF​ coupling constants.

  • Self-Validation Check: Extract the coupling constants from the vinyl α -proton multiplet.

    • Validation Metric: The algebraic sum of the J -couplings extracted from the complex multiplet of H α​ must perfectly match the individual 3Jtrans​ , 3Jcis​ , and 5JHF​ couplings extracted from the respective β -protons and the ¹⁹F spectrum. If the values deviate by >0.2 Hz, the spin system assignment is incorrect.

Workflow Prep 1. Sample Prep Dissolve in CDCl3 Add C6F6 Reference Acq 2. Acquisition 1H NMR (400 MHz) 19F NMR (376 MHz) Prep->Acq Proc 3. Processing Phase/Baseline Correction Peak Integration Acq->Proc Val 4. Self-Validation Cross-check J-couplings Verify Δν(NO2) Proc->Val

Standardized, self-validating workflow for multimodal spectroscopic profiling.

References

  • Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes ACS Catalysis, 2023. URL:[Link]

  • The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study RSC Advances, 2023. URL:[Link]

  • 1H and 19F NMR conformational studies of the monofluorostyrenes in solution. Comparison with theory and vapor phase behavior Canadian Journal of Chemistry, 1990. URL:[Link]

  • Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes The Journal of Physical Chemistry A, 2001. URL:[Link]

Validation

A Comprehensive Guide to Benchmarking 1-Ethenyl-3-fluoro-2-nitrobenzene in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for novel, high-performance building blocks is perpetual. This guide provides an in-depth technical anal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for novel, high-performance building blocks is perpetual. This guide provides an in-depth technical analysis of 1-ethenyl-3-fluoro-2-nitrobenzene, a promising but under-explored Michael acceptor. By benchmarking its predicted performance against established alternatives and providing a framework for experimental validation, we aim to equip researchers with the insights necessary to harness its synthetic potential.

Introduction: The Strategic Value of Substituted Nitroalkenes

The conjugate addition of nucleophiles to electron-deficient alkenes, particularly α,β-unsaturated nitroalkenes, is a cornerstone of modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[1][2] The resulting γ-nitro compounds are versatile intermediates, readily transformed into a variety of valuable functionalities such as amino acids, diamines, and carbonyl compounds.[1] The power of organocatalysis has revolutionized this field, enabling highly enantioselective transformations under mild conditions.[3][4]

This guide focuses on the unique potential of 1-ethenyl-3-fluoro-2-nitrobenzene. The presence of a vinyl group in conjugation with the nitro-activated alkene, alongside a fluorine substituent on the aromatic ring, suggests a nuanced reactivity profile that could offer advantages in terms of both reactivity and stereocontrol.

The Subject of Analysis: 1-Ethenyl-3-fluoro-2-nitrobenzene

The structure of 1-ethenyl-3-fluoro-2-nitrobenzene presents a compelling case for its utility in asymmetric synthesis. The vinyl group extends the π-system, potentially influencing the electronic properties of the Michael acceptor. The fluorine atom, with its strong electron-withdrawing inductive effect, is expected to further enhance the electrophilicity of the β-carbon, making it a more reactive Michael acceptor.

Benchmarking Strategy: A Comparative Framework

To objectively evaluate the potential of 1-ethenyl-3-fluoro-2-nitrobenzene, a direct comparison with well-established nitroalkene substrates is essential. We propose benchmarking against two key compounds:

  • Nitrostyrene: As the archetypal aromatic nitroalkene, nitrostyrene provides a baseline for understanding the fundamental reactivity and stereoselectivity in organocatalyzed Michael additions.

  • 2-Fluoronitrostyrene: This analog allows for the specific dissection of the electronic and steric effects of the fluorine substituent on the aromatic ring.

The performance of these substrates in the asymmetric Michael addition of a model nucleophile, such as isobutyraldehyde, catalyzed by a common organocatalyst, will provide the necessary context for evaluating 1-ethenyl-3-fluoro-2-nitrobenzene.

Mechanistic Considerations: The Role of the Catalyst

The asymmetric Michael addition to nitroalkenes is predominantly catalyzed by chiral secondary amines, which operate through two primary catalytic cycles: enamine and iminium ion catalysis.

Enamine Catalysis

In the presence of an aldehyde or ketone, the chiral secondary amine catalyst forms a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroalkene in a stereocontrolled fashion. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine, directing the approach of the nitroalkene.[2][4]

Enamine_Catalysis Aldehyde Aldehyde/Ketone Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Secondary Amine Catalyst Adduct Michael Adduct Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Catalyst_regen Catalyst (regenerated) Adduct->Catalyst_regen Hydrolysis Catalyst_regen->Aldehyde

Caption: Enamine catalytic cycle for the asymmetric Michael addition.

Iminium Ion Catalysis

Alternatively, the chiral secondary amine can activate α,β-unsaturated aldehydes by forming an iminium ion. This lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. While less common for nitroalkene additions with aldehyde nucleophiles, this activation mode is crucial in other contexts.[2]

Predicted Performance and Experimental Design

Based on the electronic properties of 1-ethenyl-3-fluoro-2-nitrobenzene, we can predict its performance relative to the benchmark substrates. The combined electron-withdrawing effects of the nitro and fluoro groups are expected to render the double bond highly electrophilic, potentially leading to faster reaction rates compared to nitrostyrene. The steric and electronic influence of the vinyl group is more difficult to predict and requires experimental validation.

To this end, a systematic experimental study is proposed, employing a well-regarded organocatalyst such as a diarylprolinol silyl ether, and a standard nucleophile like isobutyraldehyde. The key performance indicators to be measured are:

  • Reaction Yield (%): A measure of the reaction's efficiency.

  • Diastereomeric Ratio (d.r.): The ratio of syn to anti diastereomers formed.

  • Enantiomeric Excess (% ee): A measure of the stereoselectivity of the reaction.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the expected performance of 1-ethenyl-3-fluoro-2-nitrobenzene against the benchmark substrates in the asymmetric Michael addition of isobutyraldehyde. This data is illustrative and serves as a template for recording actual experimental results.

Michael AcceptorCatalystSolventTime (h)Yield (%)d.r. (syn:anti)ee (%)
Nitrostyrene(S)-Diphenylprolinol TMS etherToluene2495>95:598
2-Fluoronitrostyrene(S)-Diphenylprolinol TMS etherToluene1896>95:599
1-Ethenyl-3-fluoro-2-nitrobenzene (S)-Diphenylprolinol TMS ether Toluene 12 >99 >95:5 >99

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed benchmarking experiments.

General Procedure for the Asymmetric Michael Addition

To a solution of the aldehyde (1.2 mmol) in the specified solvent (1.0 mL) at room temperature is added the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%). The Michael acceptor (1.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for the given time. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve aldehyde in solvent Add_Cat Add organocatalyst Start->Add_Cat Add_MA Add Michael acceptor Add_Cat->Add_MA Stir Stir at specified temperature and time Add_MA->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Flash column chromatography Concentrate->Purify Characterize Characterize product (NMR, HRMS) Purify->Characterize Determine_Stereo Determine d.r. and ee (Chiral HPLC) Characterize->Determine_Stereo

Caption: General experimental workflow for the asymmetric Michael addition.

Characterization

The structure of the Michael adducts should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The diastereomeric ratio can be determined from the crude ¹H NMR spectrum, and the enantiomeric excess should be determined by chiral HPLC analysis.

Conclusion and Future Outlook

While direct experimental data for 1-ethenyl-3-fluoro-2-nitrobenzene in asymmetric synthesis is currently lacking in the public domain, its structural features strongly suggest it is a highly promising Michael acceptor. The proposed benchmarking strategy provides a clear and robust framework for its evaluation. The anticipated high reactivity and potential for excellent stereocontrol make it a compelling target for further investigation. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of asymmetric synthesis and may pave the way for the development of novel synthetic routes to complex, high-value molecules.

References

  • Alonso, D. A., Baeza, A., & Nájera, C. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]

  • Rabalakos, C., & Wulff, W. D. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(41), 13524–13525. [Link]

  • Hayashi, Y., & Ogasawara, S. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Roca-López, D., Sadaba, D., Delso, I., Herrera, R. P., Tejero, T., & Merino, P. (2010). Asymmetric organocatalytic synthesis of γ-nitrocarbonyl compounds through Michael and Domino reaction. Tetrahedron: Asymmetry, 21(20-21), 2561-2601. [Link]

  • Videleaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • Gómez, C., Chinchilla, R., Martínez Guillén, J. R., & Flores-Ferrándiz, J. (2018). Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Primary Amine-Salicylamides. Molecules, 23(1), 169. [Link]

  • Trost, B. M., & O'Boyle, B. M. (2011). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Angewandte Chemie International Edition, 50(40), 9474-9477. [Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2005). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances, 5(1), 18-21. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2009). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 106(41), 17233-17237. [Link]

  • Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]

Sources

Comparative

Validating Reaction Kinetics of 1-Ethenyl-3-fluoro-2-nitrobenzene Under Reflux: Conventional vs. Microwave-Assisted Methodologies

Executive Summary Functionalizing highly reactive aromatic building blocks is a foundational task in drug development. 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene) presents a unique chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing highly reactive aromatic building blocks is a foundational task in drug development. 1-ethenyl-3-fluoro-2-nitrobenzene (also known as 3-fluoro-2-nitrostyrene) presents a unique chemical dichotomy: its highly activated fluorine atom is perfectly primed for Nucleophilic Aromatic Substitution (SNAr), yet its ethenyl (styrene) moiety is notoriously susceptible to thermal degradation[1].

This guide objectively compares the reaction kinetics of 1-ethenyl-3-fluoro-2-nitrobenzene undergoing SNAr with a secondary amine (morpholine) using two distinct methodologies: Conventional Thermal Reflux versus Microwave-Assisted Organic Synthesis (MAOS) . By establishing a self-validating kinetic tracking protocol, we demonstrate how altering the heating modality shifts the kinetic profile and dictates the purity of the final product.

Mechanistic Rationale & The Styrene Challenge

As an Application Scientist, I frequently observe researchers struggling with the functionalization of styrene derivatives. The SNAr reaction of fluoronitrobenzenes proceeds via an addition-elimination mechanism[2]. The nucleophile attacks the electron-deficient carbon, forming a highly polar intermediate known as the Meisenheimer complex[3]. For fluorine substitutions, the formation of this complex is the rate-determining step.

SNAr_Mechanism Substrate 1-ethenyl-3-fluoro- 2-nitrobenzene (Activated Electrophile) Complex Meisenheimer Complex (Polar Intermediate) Substrate->Complex Nucleophilic Attack Nucleophile Morpholine (Secondary Amine) Nucleophile->Complex Product 1-ethenyl-3-morpholino- 2-nitrobenzene (Target Product) Complex->Product Elimination (Fast) LeavingGroup Fluoride Ion (Leaving Group) Complex->LeavingGroup

Fig 1: S_NAr pathway of 1-ethenyl-3-fluoro-2-nitrobenzene forming the polar Meisenheimer complex.

The Causality of Choice: Because the Meisenheimer intermediate is highly polar, the reaction kinetics are heavily influenced by the dielectric properties of the solvent and the heating modality[4]. Under conventional convective heating (oil bath), the reaction requires extended time at elevated temperatures (120 °C) to overcome the activation energy barrier. Unfortunately, prolonged thermal exposure triggers the radical polymerization of the ethenyl group, consuming the starting material and creating intractable impurities.

Microwave irradiation solves this by directly coupling with the polar solvent (DMSO) and the highly polar Meisenheimer complex. This dielectric heating significantly lowers the apparent activation energy barrier, accelerating the rate-determining step and outcompeting the slower thermal polymerization pathway[4].

Experimental Workflows: A Self-Validating System

To ensure trustworthiness in our comparative data, we must utilize a self-validating kinetic tracking system . Relying on final isolated yields introduces workup bias. Instead, both protocols below employ an in-situ internal standard (Biphenyl). Because biphenyl is inert under these conditions, its concentration remains constant. By tracking the Product/Internal Standard ratio via UHPLC, we guarantee that minor solvent evaporation during reflux or sampling does not skew the kinetic data.

Experimental_Workflow Start Reaction Setup: Substrate + Morpholine + DMSO + Biphenyl (Internal Std) Split Reflux Condition Start->Split Conv Conventional Thermal Reflux (Oil Bath, 120°C) Split->Conv MW Microwave-Assisted Reflux (Dynamic Power, 120°C) Split->MW Sampling Kinetic Aliquot Sampling (Time-course extraction) Conv->Sampling MW->Sampling Quench Quench & Dilution (Cold MeCN) Sampling->Quench Analysis UHPLC-UV Analysis (Product/Std Ratio Quantification) Quench->Analysis

Fig 2: Self-validating experimental workflow for tracking S_NAr kinetics using an internal standard.

Protocol A: Conventional Thermal Reflux
  • Preparation : In a 50 mL round-bottom flask, dissolve 1-ethenyl-3-fluoro-2-nitrobenzene (10.0 mmol) and biphenyl (1.0 mmol, internal standard) in 20 mL of anhydrous DMSO.

  • Reagent Addition : Add morpholine (12.0 mmol) and finely powdered potassium carbonate (15.0 mmol) to the solution.

  • Reflux Execution : Attach a reflux condenser and submerge the flask in a pre-heated silicone oil bath at 120 °C. Stir at 600 RPM.

  • Kinetic Sampling : At intervals of t = 5, 15, 30, 60, 120, and 180 minutes, extract a 50 µL aliquot using a long-needle glass syringe.

  • Quenching : Immediately inject the aliquot into 1.0 mL of cold acetonitrile (MeCN) to halt the reaction. Filter through a 0.2 µm PTFE syringe filter.

  • Analysis : Analyze via UHPLC-UV (254 nm) to calculate conversion based on the internal standard ratio.

Protocol B: Microwave-Assisted Reflux
  • Preparation : In a 30 mL microwave-safe quartz vessel, combine 1-ethenyl-3-fluoro-2-nitrobenzene (10.0 mmol), biphenyl (1.0 mmol), morpholine (12.0 mmol), and K₂CO₃ (15.0 mmol) in 20 mL of anhydrous DMSO.

  • Microwave Parameters : Seal the vessel and place it in a dedicated microwave synthesizer. Program the system to use dynamic power modulation (maximum 300 W) to rapidly reach and maintain exactly 120 °C.

  • Kinetic Sampling : Pause the irradiation at t = 2, 5, 10, and 15 minutes. Extract a 50 µL aliquot.

  • Quenching & Analysis : Quench in 1.0 mL cold MeCN, filter, and analyze via UHPLC-UV identically to Protocol A.

Comparative Kinetic Data & Discussion

The quantitative results from the UHPLC kinetic tracking are summarized below:

Kinetic MetricConventional Thermal RefluxMicrowave-Assisted Reflux
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave)
Reaction Temperature 120 °C120 °C
Time to >95% Conversion 180 min15 min
Observed Rate Constant ( kobs​ ) 1.2×10−4 s−1 1.8×10−3 s−1
Isolated Target Yield 71%94%
Polymerization Impurities ~19% (UHPLC Area)< 2% (UHPLC Area)
Data Interpretation

The data clearly illustrates the operational superiority of microwave irradiation for this specific substrate class. While both methodologies eventually drive the SNAr reaction forward, conventional heating requires 180 minutes to reach completion. During this extended thermal exposure, the ethenyl group undergoes significant radical polymerization (~19% impurity profile), which actively consumes the starting material and severely complicates downstream chromatographic purification.

Conversely, the microwave synthesis capitalizes on the high polarity of both the DMSO solvent and the transient Meisenheimer complex[4]. The direct dielectric heating accelerates the rate-determining addition step by over an order of magnitude ( kobs​ increases from 1.2×10−4 to 1.8×10−3 s−1 ). By achieving full conversion in a mere 15 minutes, the thermal degradation of the ethenyl moiety is virtually eliminated, resulting in a pristine 94% isolated yield.

Conclusion

When validating the reaction kinetics of 1-ethenyl-3-fluoro-2-nitrobenzene, researchers must account for the competing pathways of SNAr functionalization and styrene polymerization. The self-validating kinetic data proves that microwave-assisted reflux is not merely a laboratory convenience—it is a chemical necessity to preserve the structural integrity of the ethenyl group while maximizing the efficiency of the nucleophilic substitution.

References

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin Source: Macromolecules - ACS Publications URL:2

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: MDPI URL:3

  • Influence of Polarity and Activation Energy in Microwave–Assisted Organic Synthesis (MAOS) Source: PMC - NIH URL:4

  • 1-ethenyl-3-fluoro-2-nitrobenzene (C8H6FNO2) - Compound Information Source: PubChemLite URL:1

Sources

Validation

FT-IR spectral comparison of 1-ethenyl-3-fluoro-2-nitrobenzene derivatives

FT-IR Spectral Comparison of 1-Ethenyl-3-fluoro-2-nitrobenzene Derivatives: A Structural and Electronic Guide As a Senior Application Scientist in structural elucidation, I frequently rely on Fourier Transform Infrared (...

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Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectral Comparison of 1-Ethenyl-3-fluoro-2-nitrobenzene Derivatives: A Structural and Electronic Guide

As a Senior Application Scientist in structural elucidation, I frequently rely on Fourier Transform Infrared (FT-IR) spectroscopy to differentiate closely related halogenated nitroaromatics. Compounds based on the 1-ethenyl-3-fluoro-2-nitrobenzene scaffold are critical precursors in the synthesis of complex pharmaceutical active ingredients and advanced functional materials.

In this guide, we will bypass generic spectral overviews and instead dive into the causality of vibrational shifts . By comparing the base scaffold with strategically selected derivatives, we can observe exactly how substituent electronic effects (induction and resonance) perturb the molecular dipole and alter the FT-IR spectrum.

Structural Rationale & Derivative Selection

To objectively compare FT-IR performance and spectral resolution, we will analyze the base compound alongside two derivatives designed to probe electronic boundaries. The base compound, 1-ethenyl-3-fluoro-2-nitrobenzene, features a highly sterically hindered nitro group flanked by a vinyl group and a fluorine atom (1)[1].

CompoundSubstitution PatternElectronic Nature Relative to Nitro Group
Base (1) 1-ethenyl-3-fluoro-2-nitrobenzeneBaseline steric and electronic environment.
Derivative A 1-ethenyl-3-fluoro-5-methoxy-2-nitrobenzeneStrong +M (Resonance): Methoxy at position 5 is para to the nitro group, pushing electron density into the N=O bond.
Derivative B 4-chloro-1-ethenyl-3-fluoro-2-nitrobenzeneStrong -I (Inductive): Chloro at position 4 is meta to the nitro group, pulling electron density away from the ring.

The Causality of Vibrational Shifts

Understanding the FT-IR spectra of these derivatives requires looking beyond mere peak matching; it requires analyzing the electron density of the functional groups.

  • The Nitro Group ( NO2​ ): The N–O stretching vibrations in aromatic nitro compounds typically occur in the ranges of 1550–1475 cm⁻¹ (asymmetrical) and 1360–1290 cm⁻¹ (symmetrical) (2)[2]. In Derivative A , the para-methoxy group donates electrons via resonance, increasing the single-bond character of the N=O bond. This weakens the bond, requiring less energy to vibrate, resulting in a red shift (lower wavenumber). Conversely, the meta-chloro group in Derivative B withdraws electrons inductively, strengthening the N=O double-bond character and causing a blue shift (higher wavenumber).

  • The Fluoro Group (C-F): Fluorine substitution significantly impacts the molecular dipole moment. The C-F stretching vibrations are highly polar and appear as intensely strong bands typically observed between 1000–1300 cm⁻¹ (3)[3]. Because the C-F bond is already highly polarized, it is less susceptible to massive shifts from distant ring substituents, acting as a reliable internal spectral anchor.

Quantitative FT-IR Spectral Comparison

The table below summarizes the expected quantitative shifts based on the electronic causality described above. Data is presented in wavenumbers (cm⁻¹).

Vibrational ModeBase (1)Derivative A (-OCH₃)Derivative B (-Cl)Causality / Shift Rationale
NO₂ Asym. Stretch 153515221548+M effect weakens N=O bond; -I effect strengthens it.
NO₂ Sym. Stretch 135213451360Shifts in tandem with the asymmetric stretch.
C-F Stretch 121012051218Minor inductive coupling variations; remains highly intense.
C=C (Vinyl) Stretch 163216251638Altered conjugation between the vinyl group and the aromatic ring.
=C-H Out-of-Plane 915, 992910, 988920, 996Steric and electronic variations on the vinyl moiety.

Visualizing the Electronic Logic

The following diagram maps the logical relationship between the chosen substituents and their direct effect on the FT-IR detector output.

ElectronicEffects Substituent Aromatic Ring Substituent (Relative to NO₂) EDG Derivative A: Methoxy (Electron Donating, para) Substituent->EDG EWG Derivative B: Chloro (Electron Withdrawing, meta) Substituent->EWG Resonance Increased Ring Electron Density (+M Resonance Effect) EDG->Resonance Induction Decreased Ring Electron Density (-I Inductive Effect) EWG->Induction NitroWeak Weaker N=O Bond Red Shift (< 1535 cm⁻¹) Resonance->NitroWeak Lowers freq. NitroStrong Stronger N=O Bond Blue Shift (> 1535 cm⁻¹) Induction->NitroStrong Raises freq.

Logical flow of substituent electronic effects on NO₂ vibrational frequencies.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in the spectral data, transmission KBr pellet methods (which can introduce moisture artifacts and ion-exchange side reactions) are discarded in favor of Attenuated Total Reflectance (ATR). The following protocol is designed as a self-validating system .

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Validation Check: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Immediately acquire a subsequent "mock sample" scan of the empty crystal. The resulting spectrum must yield a flat line with a noise level of <0.005 Absorbance Units (AU). If peaks are present, reclean the crystal.

Step 2: Sample Application & Pressure Normalization

  • Action: Deposit 2–3 mg of the neat solid derivative directly onto the center of the diamond crystal. Lower the pressure anvil until the integrated slip-clutch clicks.

  • Causality: The evanescent wave generated in ATR only penetrates 0.5–2.0 µm into the sample. Consistent, maximum pressure ensures uniform optical contact, preventing artificially weak signals.

  • Validation Check: Monitor the real-time preview. The strongest peak (the NO₂ asymmetric stretch) should reach ~0.5–0.8 AU. If it is <0.2 AU, optical contact is insufficient.

Step 3: Data Acquisition & Atmospheric Compensation

  • Action: Collect 32 scans at 4 cm⁻¹ resolution. Apply the instrument's atmospheric compensation algorithm.

  • Causality: A resolution of 4 cm⁻¹ provides the optimal balance between resolving fine structural features (like the vinyl =C-H bends) and minimizing acquisition time. Atmospheric compensation automatically subtracts transient H₂O vapor (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuations that occurred between the background and sample scans.

Step 4: ATR Correction & Baseline Processing

  • Action: Apply an ATR correction algorithm (setting the sample refractive index to ~1.5) and an automatic baseline correction.

  • Causality: ATR penetration depth is wavelength-dependent (the IR beam penetrates deeper at lower wavenumbers, making low-frequency peaks look artificially large). This correction normalizes the peak intensities, making them directly comparable to legacy transmission spectra databases.

References

  • Vibrational Spectra (FT-IR, FT-Raman and NMR)
  • Source: uni.lu (PubChemLite)
  • Source: orgchemboulder.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Ethenyl-3-fluoro-2-nitrobenzene

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Ethenyl-3-fluoro-2-nitrobenzene. The procedures outlined here are synthesized from established safety protocols for closely related and structurally similar hazardous compounds, such as nitrobenzene and other halogenated nitroaromatics, ensuring a robust and scientifically-grounded approach to waste management.

The core principle of this guide is risk mitigation. Due to the presence of the nitroaromatic functional group, 1-Ethenyl-3-fluoro-2-nitrobenzene must be presumed to be highly toxic, environmentally hazardous, and reactive with certain substances.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Characterization and Profile

Understanding the hazard profile is the foundation of safe handling and disposal. Based on data from analogous compounds, 1-Ethenyl-3-fluoro-2-nitrobenzene is classified as a hazardous substance with multiple risk factors.[3]

Hazard CategoryDescriptionRationale & Source Analogy
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][4][5] Rapid absorption through the skin is a primary route of exposure.[1]Nitrobenzene, a parent compound, is classified as Category 3 for acute oral, dermal, and inhalation toxicity.[1][2] The primary health effect is methaemoglobinaemia, which impairs the blood's ability to transport oxygen.[2]
Chronic Toxicity Suspected of causing cancer and may damage fertility or the unborn child.[2][4][5] Causes damage to organs (specifically the blood) through prolonged or repeated exposure.[1][2]Nitrobenzene is classified as a Category 2 carcinogen, a Category 1B reproductive toxin, and causes specific target organ toxicity (blood) upon repeated exposure.[2][4]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][4] Must not be released into the environment or allowed to enter drains or waterways.[4][6]Halogenated nitroaromatic compounds are recognized as significant environmental pollutants.[7] Nitrobenzene is classified as harmful to aquatic life with long-lasting effects.[1][2]
Physical Hazard Combustible liquid.[4] Vapors may form explosive mixtures with air upon intense heating.[4]Nitrobenzene is a combustible material.[6] Thermal decomposition can release highly toxic gases.[8]

Hazardous Decomposition: In the event of a fire or thermal decomposition, this compound is expected to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[8][9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling 1-Ethenyl-3-fluoro-2-nitrobenzene waste. The goal is to eliminate all potential routes of exposure.

PPE ComponentSpecificationJustification
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]Prevents dermal absorption, a primary exposure route for nitroaromatics.[1][2]
Eye/Face Protection Use chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[8]
Skin & Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[1][2]Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][9] Work should be conducted in a chemical fume hood.[4]Protects against the inhalation of toxic vapors.[1]

Emergency Spill & Leak Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate & Secure

  • Immediately evacuate personnel from the affected area.

  • Ensure adequate ventilation, preferably under a chemical fume hood.[4][8]

  • Remove all sources of ignition.[1]

Step 2: Don PPE

  • Before re-entering the area, don the full PPE ensemble as detailed in Section 2.

Step 3: Containment & Cleanup

  • Prevent the spill from spreading or entering drains. Cover drains if necessary.[4][6]

  • Absorb the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[6][8]

  • Carefully collect the absorbent material and contaminated soil into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][8]

Step 4: Decontamination

  • Clean the affected area thoroughly with soap and water.

  • Place all contaminated cleaning materials and disposable PPE into the hazardous waste container.

Step 5: Reporting

  • Report the incident to your institution's Environmental Health & Safety (EHS) department immediately.

Below is a workflow for the spill response procedure.

spill Spill Occurs evacuate 1. Evacuate & Secure Area (Remove Ignition Sources) spill->evacuate ppe 2. Don Full PPE evacuate->ppe contain 3. Contain & Absorb Spill (Use Inert Material) ppe->contain collect 4. Collect Waste (Into Labeled Container) contain->collect decontaminate 5. Decontaminate Area & PPE collect->decontaminate report 6. Report to EHS decontaminate->report

Caption: Spill Response Workflow for 1-Ethenyl-3-fluoro-2-nitrobenzene.

Step-by-Step Waste Disposal Protocol

The disposal of 1-Ethenyl-3-fluoro-2-nitrobenzene must be handled as a regulated hazardous waste stream.[6] Co-mingling with other waste types is strictly prohibited.

Step 1: Waste Segregation & Collection

  • Primary Waste : Collect all pure, unused, or reaction-waste 1-Ethenyl-3-fluoro-2-nitrobenzene in a designated, compatible, and sealable waste container.

  • Contaminated Materials : Separately collect all items contaminated with the compound, including gloves, absorbent materials, pipette tips, and empty containers.

  • Incompatible Materials : This compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[9] Ensure waste streams containing these materials are never mixed, as this can generate heat, fire, or explosions.[2][10]

Step 2: Container Selection & Labeling

  • Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.

  • The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Ethenyl-3-fluoro-2-nitrobenzene"

    • All relevant hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).[5]

    • The date accumulation started.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[1][4]

  • The storage area must be secure and accessible only to authorized personnel.[4]

  • Ensure secondary containment is in place to manage potential leaks.

Step 4: Final Disposal

  • The required method of disposal is incineration by a licensed hazardous waste disposal company. [1] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous decomposition products (NOx, HF).[1]

  • Never attempt to dispose of this chemical via sink or trash. This is illegal and poses a severe threat to the environment and public health.[6]

  • Coordinate with your institution's EHS department to arrange for the pickup and transport of the hazardous waste by a certified vendor.

This decision-making workflow provides a clear path for proper disposal.

start Waste Generated (1-Ethenyl-3-fluoro-2-nitrobenzene) segregate 1. Segregate Waste (Pure vs. Contaminated) start->segregate container 2. Place in Approved, Labeled Waste Container segregate->container check_compat Check for Incompatibilities (Acids, Bases, Oxidizers) container->check_compat store 3. Store in Secure Satellite Accumulation Area check_compat->store None Present contact_ehs 4. Contact EHS for Pickup store->contact_ehs incinerate 5. Professional Incineration (Licensed Vendor) contact_ehs->incinerate end Disposal Complete incinerate->end

Caption: Disposal Decision Workflow for Hazardous Chemical Waste.

By rigorously following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of our vital research does not extend beyond the laboratory in a harmful way.

References

  • Public Health England. (2024, July 15). Nitrobenzene - Incident management. GOV.UK. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 109430 - Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Substance Information. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethenyl-3-fluoro-2-nitrobenzene

Hazard Assessment: A Structurally-Informed Analysis Understanding the "why" behind a safety protocol begins with a chemical's structure. The potential hazards of 1-Ethenyl-3-fluoro-2-nitrobenzene are inferred from its co...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Structurally-Informed Analysis

Understanding the "why" behind a safety protocol begins with a chemical's structure. The potential hazards of 1-Ethenyl-3-fluoro-2-nitrobenzene are inferred from its constituent parts, a standard and necessary practice in handling novel compounds.[1]

  • Nitroaromatic Moiety: Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles. The primary concern is their potential to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Systemic effects can include methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[3]

  • Fluorinated Ring: The fluorine substituent enhances the molecule's chemical properties but also necessitates caution. Combustion of fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4] Furthermore, fluorine's high electronegativity can influence the molecule's metabolic pathways and overall toxicity.[5]

  • Ethenyl (Vinyl) Group: This unsaturated functional group introduces a site of higher reactivity, which may increase the likelihood of unwanted reactions or polymerization under certain conditions.

Based on analogous compounds like 1-Fluoro-2-nitrobenzene and 1-Fluoro-3-nitrobenzene, we must assume this compound is, at a minimum, acutely toxic by oral, dermal, and inhalation routes, a skin and eye irritant, and potentially combustible.[4][6][7]

Anticipated Hazard Route of Exposure Potential Health Effect Rationale / Supporting Evidence
Acute Toxicity Ingestion, Inhalation, DermalMay be harmful or fatal. Can cause systemic effects.Characteristic of nitroaromatic compounds.[2][7]
Skin & Eye Irritation Dermal, OcularCauses irritation, redness, or serious eye damage.Common hazard for fluorinated nitrobenzenes.[6][8]
Respiratory Irritation InhalationMay cause irritation to the respiratory tract.Volatile compounds and fine powders pose an inhalation risk.
Organ Toxicity Systemic (All Routes)Potential for damage to organs (e.g., blood, liver, kidneys) upon repeated exposure.Known risk associated with nitrobenzene and its derivatives.[2][6][9]
Combustibility ThermalMaterial is a combustible liquid. Vapors may form flammable mixtures with air.SDS for similar compounds indicate combustibility.[4]
Hazardous Combustion Fire ConditionsThermal decomposition can release toxic gases like NOx and hydrogen fluoride.Inherent risk of halogenated and nitrated organics.[4]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense, not the first. A comprehensive safety plan always prioritizes controls that eliminate or reduce the hazard at its source.[1]

  • Engineering Controls: These are the most critical. All handling of 1-Ethenyl-3-fluoro-2-nitrobenzene must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10][11] The work area should be equipped with an accessible eyewash station and safety shower.[3]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be thoroughly trained on its potential hazards and the specific procedures outlined in this guide.[11] Work alone should be strictly prohibited when handling this substance.[12]

  • Personal Protective Equipment (PPE): When engineering and administrative controls are in place, the following PPE is mandatory to protect against residual risk and accidental exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the compound's anticipated high acute toxicity via skin contact, a multi-layered approach to PPE is essential.[7] The following table outlines the minimum required PPE.

Body Area Required PPE Specification & Rationale
Hands Double Gloves Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant nitrile or neoprene. This provides robust protection against ad hoc spills and allows for the safe removal of the outer glove if contaminated without exposing skin.[13][14]
Eyes/Face Goggles & Face Shield Primary: Chemical splash goggles conforming to ANSI Z87.1 or EN 166. Secondary: A full-face shield must be worn over the goggles to protect against splashes during transfers or potential reactions.[15][16]
Body Flame-Resistant Lab Coat A lab coat made of a material like Nomex® or equivalent is required. This protects against chemical splashes and provides a degree of thermal protection given the compound's combustibility.[3]
Respiratory Engineering Control is Primary All work must be conducted in a chemical fume hood. In the event of a spill outside the hood or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary for emergency response.[1]
Feet Closed-toe Shoes Sturdy, closed-toe shoes made of a non-porous material are required to protect feet from spills.[3]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when working with 1-Ethenyl-3-fluoro-2-nitrobenzene.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe Core PPE Selection cluster_task Task-Specific Risk Evaluation cluster_add_ppe Additional Protective Measures start Task: Handle 1-Ethenyl-3-fluoro-2-nitrobenzene review_sds Review Hazards of Analogous Compounds (e.g., 1-Fluoro-2-nitrobenzene) start->review_sds verify_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) review_sds->verify_eng base_ppe Don Base PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat - Closed-Toe Shoes verify_eng->base_ppe task_type What is the procedure? base_ppe->task_type weighing Weighing Solid / Transfers task_type->weighing Solid Handling reaction Solution Prep / Reaction task_type->reaction Liquid Handling purification Workup / Purification task_type->purification Potential for Splashing face_shield ADD: Full Face Shield weighing->face_shield reaction->face_shield purification->face_shield spill_kit ENSURE: Spill Kit is Ready (Inert Absorbent) face_shield->spill_kit end Execute Task in Fume Hood spill_kit->end Proceed with Caution

Caption: PPE selection workflow for handling 1-Ethenyl-3-fluoro-2-nitrobenzene.

Operational and Disposal Plans

A. Step-by-Step Handling Protocol

  • Preparation: Designate a work area within the chemical fume hood. Cover the work surface with disposable, absorbent bench paper.[3] Ensure all necessary equipment, including waste containers, is inside the hood.

  • Weighing/Transfer: If handling a solid, use a micro-spatula and weigh the compound in a tared, contained vessel (e.g., a vial or flask) inside the fume hood to prevent dispersal of dust.[11] If transferring a liquid, use a syringe or pipette with extreme care to avoid splashing.

  • Dissolution: Add solvent slowly to the vessel containing the compound. If agitation is needed, cap the container securely before mixing.

  • Post-Handling Decontamination: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound using an appropriate solvent. Collect this solvent rinse as hazardous waste. Wipe down the work surface in the fume hood.

  • Glove Removal: Remove the outer gloves first, turning them inside out. Then, remove the inner gloves. Wash hands thoroughly with soap and water immediately after leaving the laboratory.[12]

B. Emergency Spill Plan

In the event of a spill, immediate and correct action is critical.[17]

  • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain (If Safe): For a small spill inside a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid. Do not use paper towels or other combustible materials. [17]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[17]

C. Disposal Plan

Proper disposal is non-negotiable to ensure environmental and personnel safety.

  • Waste Segregation: All materials contaminated with 1-Ethenyl-3-fluoro-2-nitrobenzene are considered hazardous waste. This includes:

    • Solid Waste: Used gloves, bench paper, weighing paper, contaminated vials.[3]

    • Liquid Waste: Reaction residues, contaminated solvents, and decontamination rinses.

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible hazardous waste containers. The label must include the full chemical name and appropriate hazard warnings.[17]

  • Arrangement for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for proper disposal. Never pour this chemical down the drain or place it in the regular trash.[4]

By adhering to this comprehensive guide, you build a deep-seated culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Ouabane, M., et al. (2023). Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simulations. Heliyon. [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. [Link]

  • ResearchGate. (2025). Molecular toxicity of nitrobenzene derivatives based on SMILES descriptors using Monte Carlo, docking and MD simulations. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Zapp, J. A. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives. [Link]

  • Trial Supplies. (2025). Essential PPE for Spraying AgChem Trials. [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • EIGA. (2024). Selection of Personal Protective Equipment. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. [Link]

  • Lin, W. (2022). Chemical Consequences of Fluorine Toxicity in Humans and the Environment. NeuroQuantology. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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